(R)-VU 6008667
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(9bR)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLRELXMCKGCB-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@]23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: M1 Positive Allosteric Modulators
An in-depth analysis of publicly available scientific literature and technical documentation reveals a notable absence of specific data on the mechanism of action for the compound (R)-VU 6008667. One available resource explicitly states that "Information on the specific properties and in vivo behavior of (Rac)-VU 6008667 is not publicly available at this time."[1] Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathways for this specific molecule is not feasible.
However, significant research exists for the broader class of compounds to which this compound likely belongs: M1 Muscarinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulators (M1 PAMs) . This class of molecules represents a promising therapeutic avenue for cognitive enhancement in neurological and psychiatric disorders. This guide will provide an in-depth overview of the general mechanism of action of M1 PAMs, drawing on data from well-characterized members of this class.
The M1 muscarinic acetylcholine receptor (M1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in learning, memory, and cognitive function.[2][3] Direct activation of the M1R by orthosteric agonists has been historically challenging due to a lack of subtype selectivity, leading to cholinergic adverse effects.[2]
Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. These molecules bind to a topographically distinct site on the receptor, known as an allosteric site.[4] This binding event does not directly activate the receptor but rather enhances the affinity and/or efficacy of the endogenous orthosteric ligand, acetylcholine (ACh).[4] This modulatory action preserves the temporal and spatial fidelity of endogenous cholinergic signaling.
Some M1 PAMs, often termed "ago-PAMs," also possess intrinsic agonist activity, meaning they can activate the M1R in the absence of ACh, particularly at higher concentrations.[3][4] This property can sometimes be associated with an increased risk of cholinergic side effects.[3][4]
Signaling Pathways
The binding of a PAM and ACh to the M1R typically initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades. The canonical pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Quantitative Data for Representative M1 PAMs
The following table summarizes key in vitro and in vivo parameters for several well-characterized M1 PAMs. It is important to note that direct comparisons between compounds can be challenging due to variations in experimental conditions.
| Compound | M1 PAM EC50 (nM) | Max % ACh Response | M1 Agonist EC50 (µM) | Brain Penetration (Kp,uu) | Reference |
| VU319 | 492 | 71.3% | > 30 | 0.91 (rat) | [5] |
| VU0486846 | > 100 (modest activity) | - | Devoid of agonist actions | - | [3] |
| MK-7622 | - | - | Has robust agonist activity | - | [4] |
| PF-06764427 | - | - | Has robust agonist activity | - | [4] |
Experimental Protocols
The characterization of M1 PAMs involves a suite of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and potential for adverse effects.
In Vitro Calcium Mobilization Assay
Objective: To determine the potency and efficacy of a test compound as an M1 PAM and its intrinsic agonist activity.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: The test compound is added at various concentrations to assess agonist activity. For PAM activity, the compound is added in the presence of a sub-maximal concentration (EC20) of acetylcholine.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated using non-linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VU 6008667: A Comprehensive Selectivity Profile at the M5 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (R)-VU 6008667, a key stereoisomer of the VU 6008667 racemate, at the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). VU 6008667 has been identified as a negative allosteric modulator (NAM) of the M5 receptor, a Gq-coupled protein that is a promising therapeutic target for various central nervous system disorders. Understanding the specific activity and selectivity of each enantiomer is critical for its development as a pharmacological tool and potential therapeutic agent.
Core Mechanism of Action and Stereoselectivity
(Rac)-VU 6008667 is a racemic mixture containing two enantiomers: (S)-VU 6008667 and this compound. Pharmacological studies have demonstrated that the negative allosteric modulation of the M5 receptor is primarily attributed to the (S)-enantiomer.[1] As a NAM, (S)-VU 6008667 binds to an allosteric site on the M5 receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating downstream signaling.[1]
In contrast, the (R)-enantiomer, this compound, is considered to be pharmacologically inactive at the M5 receptor.[1] This stereoselective activity is a crucial aspect of the compound's profile, highlighting the specific structural requirements for interaction with the allosteric binding site.
Quantitative Pharmacological Data
The following tables summarize the in vitro functional activity of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 muscarinic receptor. The data clearly illustrates the potent and selective activity of the (S)-enantiomer and the inactivity of the (R)-enantiomer.
Table 1: Potency of (Rac)-VU 6008667 and its Enantiomers at the Human M5 Receptor
| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |
| (Rac)-VU 6008667 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |
| (S)-VU 6008667 | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
| This compound | Human | >10 | - | - |
Data sourced from McGowan KM, et al. (2017).[2]
Table 2: Selectivity Profile of (S)-VU 6008667 against other Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | Activity |
| M1 | IC50 > 30 µM |
| M2 | IC50 > 30 µM |
| M3 | IC50 > 30 µM |
| M4 | IC50 > 30 µM |
Data indicates high selectivity for the M5 receptor over other muscarinic subtypes.[2]
The selectivity profile of this compound at other muscarinic receptor subtypes (M1-M4) has not been explicitly reported in the reviewed literature. However, given its inactivity at the M5 receptor, it is presumed to have no significant activity at these other subtypes.
M5 Receptor Signaling Pathway
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G proteins.[2] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] (S)-VU 6008667, by acting as a NAM, attenuates this signaling cascade.
Experimental Protocols: Calcium Mobilization Assay
A key functional assay used to determine the potency of M5 receptor modulators is the calcium mobilization assay. This assay measures the change in intracellular calcium concentration following receptor activation.
Objective: To determine the functional potency (IC50) of antagonists or NAMs in blocking agonist-induced calcium release.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic receptor (hM5) are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to free Ca2+.
-
Compound Addition: The test compound, this compound, and control compounds are added to the wells at various concentrations.
-
Agonist Stimulation: After an incubation period with the test compound, a known M5 receptor agonist (e.g., acetylcholine) is added to stimulate the receptor and induce calcium release.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is determined for each well. The percentage of inhibition of the agonist response is plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal agonist response.
Conclusion
The selectivity profile of this compound is characterized by its notable lack of activity at the human M5 muscarinic acetylcholine receptor, with an IC50 value greater than 10 µM. This stands in stark contrast to its stereoisomer, (S)-VU 6008667, which is a potent and selective negative allosteric modulator of the M5 receptor. This stereoselectivity underscores the specific structural requirements for allosteric modulation of the M5 receptor. For researchers in drug development, the inactivity of the (R)-enantiomer is a critical piece of information, confirming that the pharmacological effects of the racemate are attributable to the (S)-enantiomer. This knowledge is fundamental for the rational design and development of highly selective M5 receptor modulators for the potential treatment of CNS disorders.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of muscarinic M1 and M4 acetylcholine receptor stimulation on extinction and reinstatement of cocaine seeking in male mice, independent of extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VU 6008667: A Technical Guide to Pharmacokinetic Properties in Rodents
(R)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, developed as a research tool for studying the role of this receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Its optimized pharmacokinetic profile, including high central nervous system (CNS) penetration and a shorter half-life compared to earlier M5 NAMs, makes it a valuable asset for in vivo rodent studies.
This technical guide provides a comprehensive overview of the known pharmacokinetic properties of this compound in rodents. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, detailed experimental methodologies for key assays, and visual representations of relevant workflows.
Quantitative Pharmacokinetic Data
The primary literature reports on this compound have focused on its improved pharmacokinetic profile over predecessor compounds. The key available quantitative parameter is its elimination half-life in rats. While described as having "high CNS penetration," specific quantitative data for other key pharmacokinetic parameters in the public domain are limited.
| Parameter | Species | Administration Route | Value |
| Half-life (t½) | Rat | Not Specified | 2.3 hours |
Experimental Protocols
To facilitate the design of further preclinical studies, this section outlines detailed, generalized methodologies for key experiments used to determine the pharmacokinetic properties of compounds like this compound in rodents.
Rodent Pharmacokinetic Study Protocol (Intravenous and Oral)
This protocol describes a typical study to determine key pharmacokinetic parameters following both intravenous and oral administration.
1. Animal Models:
-
Species: Male Sprague-Dawley rats (weight range: 250-300g).
-
Acclimation: Animals are acclimated for at least 3 days prior to the study in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Surgical Preparation: For serial blood sampling, rats may be surgically implanted with a jugular vein catheter.
2. Dosing and Administration:
-
Formulation: this compound is prepared in a suitable vehicle for administration. A common formulation for non-clinical in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Intravenous (IV) Administration: A single bolus dose is administered via the tail vein or a jugular vein catheter.
-
Oral (PO) Administration: A single dose is administered by oral gavage. Animals are typically fasted overnight prior to oral dosing.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein catheter or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Analytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with acetonitrile (B52724) containing an appropriate internal standard.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
(R)-VU 6008667: An In-Depth Technical Guide to CNS Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and distribution of the M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM), VU 6008667. The focus of this document is on the inactive (R)-enantiomer, with comparative data provided for the pharmacologically active (S)-enantiomer where relevant. This guide includes quantitative data, detailed experimental protocols, and visualizations of key processes to support preclinical research and development.
Core Compound Profile
(Rac)-VU 6008667 is a racemic mixture, with the (S)-enantiomer being a potent and selective M5 NAM, and the (R)-enantiomer being pharmacologically inactive at the M5 receptor.[1][2] The development of VU 6008667 was aimed at providing a tool compound with a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for specific in vivo studies, such as addiction models.[1][3]
CNS Penetration and Pharmacokinetic Data
The ability of a compound to cross the blood-brain barrier and achieve therapeutic concentrations in the CNS is critical for its efficacy in treating neurological and psychiatric disorders. The following tables summarize the key pharmacokinetic and CNS penetration parameters for the active (S)-enantiomer of VU 6008667, as the (R)-enantiomer is typically not characterized in detail due to its inactivity.
Table 1: In Vivo Pharmacokinetic Parameters of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Half-Life (t½) | 2.3 hours | [1] |
Table 2: CNS Penetration of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Brain:Plasma Partition Coefficient (Kp) | > 1 | [1] |
Mechanism of Action and Signaling Pathway
(S)-VU 6008667 acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gαq/11 subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream cellular processes. As a NAM, (S)-VU 6008667 binds to a site on the M5 receptor distinct from the ACh binding site and reduces the receptor's response to ACh, thereby attenuating this signaling cascade.[2] The (R)-enantiomer does not exhibit this modulatory activity.[1]
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-VU 6008667: A Technical Examination of its Binding Affinity for Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of (R)-VU 6008667 for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 receptor, with its activity primarily attributed to the (S)-enantiomer.[1] This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development. The evidence indicates that the (R)-enantiomer, this compound, is largely inactive at the M5 receptor.[1][2]
Introduction to VU 6008667 and Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They play crucial roles in a variety of physiological processes, including learning, memory, and motor control. The M5 receptor, in particular, is expressed in brain regions associated with reward and addiction, making it a target for the development of novel therapeutics.
VU 6008667 has been identified as a negative allosteric modulator (NAM) of the M5 receptor. As a NAM, it binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that reduces the receptor's response to acetylcholine. Pharmacological studies have revealed that the two enantiomers of VU 6008667 possess significantly different activities, with the (S)-enantiomer being the active component and the (R)-enantiomer being largely inactive.[1]
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While extensive data is available for the racemic mixture and the (S)-enantiomer of VU 6008667, there is a notable lack of specific binding affinity data for the (R)-enantiomer across the muscarinic receptor subtypes. The available information strongly indicates its low potency at the M5 receptor.
| Compound | Receptor Subtype | Binding Affinity (IC50) | Assay Type | Reference |
| (S)-VU 6008667 | M5 | ~1.8 µM (as part of racemate) | Functional (Calcium Mobilization) | [3] |
| This compound | M5 | > 10 µM | Functional (Calcium Mobilization) | [2] |
| Racemic VU 6008667 | M5 | 1.8 µM | Functional (Calcium Mobilization) | [3] |
Experimental Protocols
The determination of binding affinity is typically achieved through radioligand binding assays. These assays directly measure the interaction of a compound with its target receptor.
Radioligand Competition Binding Assay
This is a common method to determine the binding affinity (Ki) of an unlabeled compound.
Objective: To determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[4]
-
Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.[5]
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Muscarinic M5 Receptor Signaling Pathway
The M5 receptor primarily couples to Gq/11 G-proteins.[3] Upon activation by an agonist like acetylcholine, it initiates a signaling cascade that leads to an increase in intracellular calcium. A negative allosteric modulator like (S)-VU 6008667 would bind to an allosteric site and inhibit this process.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Conclusion
The available evidence strongly suggests that this compound is the inactive enantiomer of the selective M5 NAM, VU 6008667. Its functional activity at the M5 receptor is significantly lower than that of the (S)-enantiomer, with an IC50 value greater than 10 µM.[2] While direct radioligand binding affinity data for this compound at all five muscarinic receptor subtypes is not currently available in the public literature, the functional data indicates a very low affinity for the M5 receptor. For researchers investigating the pharmacology of VU 6008667, it is crucial to consider the stereospecificity of its action and to utilize the active (S)-enantiomer for studies focused on M5 receptor modulation. Further binding studies would be beneficial to definitively characterize the binding profile of this compound across the entire muscarinic receptor family.
References
(R)-VU 6008667: A Technical Guide for its Application as a Selective M5 Negative Allosteric Modulator in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Rac)-VU 6008667, a pivotal tool compound for the investigation of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) in neuroscience research. The pharmacological activity of the racemate is attributed to its (S)-enantiomer, which functions as a potent and selective negative allosteric modulator (NAM) of the M5 receptor. With its high central nervous system (CNS) penetration and a favorable pharmacokinetic profile, (S)-VU 6008667 has emerged as a superior tool for in vivo studies compared to its predecessors, enabling precise dissection of M5 receptor function in complex neurological processes, including addiction and cognition. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant signaling pathways and workflows to facilitate its effective use in a research setting.
Core Mechanism of Action: Selective Negative Allosteric Modulation of the M5 Receptor
(S)-VU 6008667 operates as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that directly compete with the endogenous ligand acetylcholine (ACh) at its binding site, (S)-VU 6008667 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the M5 receptor, which in turn reduces the affinity and/or efficacy of acetylcholine.[1] Consequently, (S)-VU 6008667 attenuates the downstream signaling cascade initiated by M5 receptor activation.
The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins.[3] Upon activation by ACh, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, (S)-VU 6008667 effectively dampens this signaling pathway, leading to a reduction in ACh-induced intracellular calcium mobilization.
Data Presentation: Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key quantitative data for (Rac)-VU 6008667 and its active (S)-enantiomer, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of VU 6008667
| Compound | Receptor | Potency (IC50) | Selectivity |
| (Rac)-VU 6008667 | Human M5 | 1.8 µM | Highly selective over M1-M4 |
| (S)-VU 6008667 | Human M5 | Not explicitly stated, but is the active enantiomer | Excellent selectivity versus M1-M4 (>30 µM for M1-M4)[4] |
| (S)-VU 6008667 | Rat M5 | Not explicitly stated | Excellent selectivity versus M1-M4 |
Note: While specific IC50 values for M1-M4 are not always provided, they are consistently reported to be greater than 30 µM, indicating a high degree of selectivity for the M5 receptor.[4]
Table 2: Pharmacokinetic Parameters of (Rac)-VU 6008667 in Rats
| Parameter | Value | Species |
| Half-life (t1/2) | ~2.3 hours | Rat |
| CNS Penetration | High | Rat |
The significantly shorter half-life of VU 6008667 compared to its predecessor, ML375 (t1/2 ≈ 80 hours), makes it a more suitable tool for in vivo studies requiring rapid clearance and washout periods, such as in addiction reinstatement models.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a common method to functionally characterize the activity of M5 NAMs like (S)-VU 6008667 in a cell-based assay.
Objective: To determine the inhibitory potency (IC50) of (S)-VU 6008667 on the M5 receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cell line stably expressing the human M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
(S)-VU 6008667.
-
Acetylcholine (ACh).
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Plating:
-
Seed the M5-expressing cells into 384-well microplates at an appropriate density (e.g., 15,000 cells/well) and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM dye in assay buffer. The final concentration is typically in the low micromolar range. The addition of Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of (S)-VU 6008667 in assay buffer.
-
Add the diluted compound or vehicle control to the respective wells of the cell plate.
-
Incubate the plate for a short period (e.g., 2-5 minutes) at room temperature to allow the compound to interact with the receptors.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of acetylcholine in assay buffer at a concentration that elicits a submaximal response (EC80) of the M5 receptor.
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the kinetic read, measuring baseline fluorescence.
-
Add the acetylcholine solution to all wells simultaneously using the plate reader's integrated fluidics.
-
Continue to measure the fluorescence intensity over time (e.g., for 60-90 seconds) to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the (S)-VU 6008667 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Cocaine Self-Administration Study in Rats
This protocol provides a framework for evaluating the effect of (S)-VU 6008667 on the reinforcing properties of cocaine in a rodent model of addiction.
Objective: To assess the ability of (S)-VU 6008667 to reduce cocaine intake in rats trained to self-administer the drug.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a liquid swivel.
-
Intravenous catheters.
-
Cocaine hydrochloride.
-
(S)-VU 6008667.
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline).
Methodology:
-
Surgical Preparation:
-
Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
-
Acquisition of Cocaine Self-Administration:
-
Train the rats to self-administer cocaine in the operant chambers.
-
Each session begins with the extension of two levers into the chamber.
-
A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light cue above the lever).
-
A press on the "inactive" lever has no programmed consequence.
-
Training continues until the rats demonstrate stable responding for cocaine, typically defined as a consistent number of infusions per session with a clear preference for the active lever.
-
-
Drug Treatment and Testing:
-
Once stable self-administration is achieved, the testing phase begins.
-
Administer (S)-VU 6008667 or vehicle via intraperitoneal (i.p.) injection at a predetermined time (e.g., 30 minutes) before the start of the self-administration session.
-
A within-subjects design is often used, where each rat receives all doses of (S)-VU 6008667 and vehicle in a counterbalanced order.
-
Allow for washout days between drug testing days, where the rats self-administer cocaine under baseline conditions.
-
Record the number of active and inactive lever presses, and the number of cocaine infusions for each session.
-
-
Data Analysis:
-
Compare the number of cocaine infusions earned following treatment with different doses of (S)-VU 6008667 to the vehicle control condition.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine if there is a significant effect of the compound on cocaine self-administration.
-
Analyze the inactive lever presses to assess for non-specific effects on motor activity.
-
Mandatory Visualizations
Caption: M5 receptor signaling pathway and the inhibitory action of (S)-VU 6008667.
Caption: Experimental workflow for an in vitro calcium mobilization assay.
Caption: Experimental workflow for an in vivo cocaine self-administration study.
References
Investigating the Role of M5 Receptors with (R)-VU 6008667: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the investigation of the M5 muscarinic acetylcholine (B1216132) receptor using the compound (R)-VU 6008667. This document provides a detailed overview of the M5 receptor, the pharmacology of VU 6008667, and its utility as a research tool.
Introduction to the M5 Muscarinic Acetylcholine Receptor
The M5 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is one of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] Predominantly expressed in the central nervous system, M5 receptors are found in key brain regions associated with reward, motivation, and cognition, such as the substantia nigra and ventral tegmental area.[1][2] Their activation by the endogenous ligand acetylcholine (ACh) modulates the activity of dopaminergic neurons.[1] This has implicated the M5 receptor as a potential therapeutic target for conditions like substance use disorder.[1][3]
M5 receptors are coupled to Gq/11 proteins.[2][4][5] Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
This compound: An Inactive Enantiomer for M5 Receptor Research
This compound is one of the two enantiomers of the racemic compound (Rac)-VU 6008667. It is crucial to understand that the pharmacological activity of this compound resides almost exclusively in its (S)-enantiomer, which acts as a potent and selective negative allosteric modulator (NAM) of the M5 receptor.[7] In contrast, the (R)-enantiomer, this compound, is considered to be devoid of M5 NAM activity.[7]
The primary role of this compound in research is to serve as a negative control in experiments designed to investigate the effects of the active (S)-enantiomer or the racemic mixture. By comparing the results obtained with the active compound to those with the inactive (R)-enantiomer, researchers can confirm that the observed effects are specifically due to the modulation of the M5 receptor and not due to off-target effects of the chemical scaffold.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the enantiomers of VU 6008667. It is important to note that specific IC50 or Ki values for the (R)-enantiomer are often not reported in the literature, as it is considered inactive.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Selectivity | Reference |
| (S)-VU 6008667 | Human M5 Receptor | Calcium Mobilization | ~10 nM | >100-fold vs M1, M2, M3, M4 | [7] |
| (Rac)-VU 6008667 | Human M5 Receptor | Calcium Mobilization | ~20 nM | >100-fold vs M1, M2, M3, M4 | [7] |
| This compound | Human M5 Receptor | Calcium Mobilization | Inactive | N/A | [7] |
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the M5 receptor.
Caption: Canonical M5 Receptor Signaling Pathway.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow to confirm the inactivity of this compound and the activity of the (S)-enantiomer.
Caption: Experimental Workflow for VU 6008667 Enantiomers.
Detailed Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is designed to assess the inhibitory activity of M5 NAMs on the M5 receptor using a fluorescent calcium indicator in a cell line stably expressing the human M5 receptor (hM5).[7]
Materials:
-
CHO-K1 cells stably expressing the human M5 receptor (hM5-CHO cells)
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Acetylcholine (ACh)
-
(S)-VU 6008667, this compound, and (Rac)-VU 6008667
-
384-well black-walled, clear-bottom microplates
-
Fluorescent plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed hM5-CHO cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration of the dye and Pluronic F-127 should be optimized for the cell line and instrumentation.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of (S)-VU 6008667, this compound, and (Rac)-VU 6008667 in assay buffer.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds to the appropriate wells and incubate for a predetermined time (e.g., 15 minutes).
-
Place the plate in the fluorescent plate reader.
-
Add a fixed concentration of acetylcholine (typically an EC80 concentration, which is the concentration that produces 80% of the maximal response) to all wells.
-
Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells containing only ACh (100% activity) and wells with no ACh (0% activity).
-
Plot the normalized response against the log concentration of the test compound to generate dose-response curves.
-
Calculate the IC50 values for the active compounds using a non-linear regression analysis. The IC50 for this compound is expected to be undetermined, indicating inactivity.
-
In Vivo: Opioid Self-Administration in Rats
This protocol describes a model to evaluate the effect of M5 receptor modulation on the reinforcing properties of opioids.[8][9][10]
Materials:
-
Adult male Sprague-Dawley rats
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters
-
Oxycodone
-
(S)-VU 6008667, this compound, and vehicle control
-
Surgical supplies for catheter implantation
Procedure:
-
Surgery: Implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of oxycodone and the presentation of a cue light.
-
Pressing the "inactive" lever has no programmed consequences.
-
Continue training until the rats demonstrate stable responding on the active lever.
-
-
Drug Treatment:
-
Once stable self-administration is established, divide the rats into treatment groups: vehicle, (S)-VU 6008667, and this compound.
-
Administer the assigned treatment (e.g., via intraperitoneal injection) at a predetermined time before the self-administration session.
-
-
Testing:
-
Place the rats back in the operant chambers and record the number of active and inactive lever presses and the number of oxycodone infusions.
-
-
Data Analysis:
-
Compare the number of lever presses and drug infusions between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
A significant reduction in oxycodone self-administration in the (S)-VU 6008667 group compared to the vehicle and this compound groups would indicate that the effect is mediated by M5 receptor antagonism.
-
Conclusion
This compound is an indispensable tool for the rigorous investigation of the M5 muscarinic acetylcholine receptor. Its lack of activity at the M5 receptor makes it the ideal negative control for in vitro and in vivo studies aimed at elucidating the therapeutic potential of M5-selective NAMs like its enantiomer, (S)-VU 6008667. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of robust experiments to further our understanding of M5 receptor pharmacology and its role in health and disease.
References
- 1. M5 Receptors | Acetylcholine Muscarinic Receptors | Tocris Bioscience [tocris.com]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 6. What are M5 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective M 5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
(R)-VU 6008667: A Technical Guide for Studying Dopamine Release Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-VU 6008667 serves as a critical tool for researchers investigating the role of the M5 muscarinic acetylcholine (B1216132) receptor in modulating dopamine (B1211576) release. As the inactive enantiomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667, the (R)-isoform is an essential negative control in experimental designs. This technical guide provides an in-depth overview of the core pharmacology of the active enantiomer, (S)-VU 6008667, its mechanism of action, and its application in studying dopamine signaling, alongside detailed experimental protocols and quantitative data to facilitate rigorous scientific inquiry. Understanding the properties of both enantiomers is paramount for the accurate interpretation of experimental results.
Core Mechanism of Action: Negative Allosteric Modulation of the M5 Receptor
The pharmacological activity attributed to the racemic mixture VU6008667 resides almost exclusively in the (S)-enantiomer.[1] (S)-VU 6008667 functions as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric antagonists that compete with the endogenous ligand acetylcholine (ACh) at its binding site, (S)-VU 6008667 binds to a distinct allosteric site on the receptor.[1] This binding event induces a conformational change in the M5 receptor, thereby reducing its affinity for ACh and diminishing the efficacy of ACh-mediated signaling.[1] The (R)-enantiomer, this compound, is reported to be devoid of M5 NAM activity, with an IC50 value greater than 10 μM.[3]
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[1] Activation of the M5 receptor by acetylcholine initiates a signaling cascade involving the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium levels and the activation of downstream signaling pathways.[1] By negatively modulating the M5 receptor, (S)-VU 6008667 effectively attenuates this Gq-mediated signaling cascade, resulting in a reduction of ACh-induced calcium mobilization.[1]
Role in Dopamine Release Modulation
The M5 receptor is uniquely positioned to modulate dopamine signaling as it is the only muscarinic receptor subtype found on dopaminergic neurons in the midbrain, specifically in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[4][5][6] These neurons are central to the brain's reward circuitry and are implicated in various neuropsychiatric disorders.
Studies have demonstrated that M5 receptor activation can have opposing effects on dopamine neuron function depending on the receptor's location.[4][7] Somatodendritic M5 activation on dopamine neurons in the SNc can increase their firing rate.[4][7] Conversely, activation of M5 receptors on dopamine terminals in the striatum can inhibit dopamine release.[4][7] M5-selective NAMs, such as the active enantiomer of VU 6008667, are therefore valuable tools to dissect these complex regulatory mechanisms. For instance, the M5 NAM ML375 has been shown to significantly decrease electrically evoked dopamine release.[5]
Quantitative Data
The following tables summarize the key quantitative data for the active (S)-enantiomer and the inactive (R)-enantiomer of VU 6008667.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | Potency (IC50) | Selectivity | Reference |
| (S)-VU 6008667 | Human M5 | Calcium Mobilization | Equipotent to ML375 | Excellent vs. M1-4 | [2][8] |
| (S)-VU 6008667 | Rat M5 | Calcium Mobilization | Not explicitly stated, but equipotent to ML375 | Excellent vs. M1-4 | [2][8] |
| ML375 | Human M5 | Calcium Mobilization | 300 nM | >30 μM for M1-4 | [6][9] |
| ML375 | Rat M5 | Calcium Mobilization | 790 nM | >30 μM for M1-4 | [6][9] |
| This compound | M5 | Calcium Mobilization | > 10 μM | Devoid of activity | [3] |
Table 2: Pharmacokinetic Properties of (S)-VU 6008667 in Rats
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.3 hours | [2][8] |
| CNS Penetration | High | [2][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. This compound should be used as a negative control in parallel with (S)-VU 6008667 in these assays to ensure that the observed effects are specific to M5 NAM activity.
Calcium Mobilization Assay for M5 NAM Activity
This assay is used to determine the potency and efficacy of compounds as negative allosteric modulators of the M5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.[6]
-
Assay buffer (e.g., Ham's F-12 with 10% FBS and 20 mM HEPES).[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compounds ((S)-VU 6008667 and this compound).
-
384-well black-walled, clear-bottomed microplates.[10]
-
A kinetic plate reader capable of measuring fluorescence (e.g., FLIPR or FDSS).[11]
Procedure:
-
Cell Plating: Plate the M5-expressing CHO cells into 384-well plates at a suitable density (e.g., 15,000 cells/well) and culture overnight.[10]
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time at 37°C.
-
Compound Incubation: Add varying concentrations of the test compounds ((S)-VU 6008667 and this compound) to the wells and incubate for a predetermined period.
-
ACh Stimulation: Add a sub-maximal concentration of ACh (e.g., EC20 or EC80) to the wells to stimulate the M5 receptors.[11]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a kinetic plate reader. The fluorescence signal corresponds to the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the NAM is determined by the reduction in the ACh-induced calcium signal. Calculate IC50 values by fitting the concentration-response data to a suitable pharmacological model.
In Vivo Dopamine Release Measurement using Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in specific brain regions of anesthetized or freely moving animals.
Materials:
-
Carbon-fiber microelectrodes.
-
Voltammetry software and hardware.
-
Stereotaxic apparatus.
-
Anesthetics (e.g., urethane).
-
Test compounds ((S)-VU 6008667 and this compound) formulated for systemic or local administration.
-
Stimulating electrode.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically implant a carbon-fiber microelectrode into the brain region of interest (e.g., striatum) and a stimulating electrode in a region containing dopaminergic neurons or their projections (e.g., VTA or medial forebrain bundle).[4]
-
Baseline Recording: Apply a triangular waveform potential to the microelectrode and record the resulting current to establish a stable baseline for dopamine detection.
-
Evoked Dopamine Release: Apply electrical stimulation to evoke dopamine release and record the corresponding changes in the voltammetric signal.[4]
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or via local microinjection).
-
Post-Compound Recording: Continue to evoke and record dopamine release at multiple time points after compound administration to determine its effect on dopamine dynamics.
-
Data Analysis: Analyze the FSCV data to quantify changes in the amplitude and kinetics of evoked dopamine release. Compare the effects of (S)-VU 6008667 with the inactive enantiomer this compound and vehicle controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and M5 receptor modulation of dopamine release.
Caption: M5 Receptor Signaling Pathway and NAM Inhibition.
Caption: Calcium Mobilization Assay Workflow.
Caption: In Vivo Fast-Scan Cyclic Voltammetry Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Research Applications of VU6008667: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6008667 is a novel, short-acting, and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Preclinical research has primarily focused on its potential as a non-opioid therapeutic for opioid use disorder (OUD). Studies indicate that VU6008667 can effectively decrease opioid self-administration and prevent the acquisition of opioid-seeking behaviors in animal models. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and relevant signaling pathways associated with VU6008667.
Mechanism of Action
VU6008667 functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event reduces the receptor's response to acetylcholine. The inhibition of M5 receptor activity is believed to be the primary mechanism through which VU6008667 exerts its effects on opioid-related behaviors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of VU6008667.
Table 1: In Vivo Efficacy in Opioid Self-Administration Models
| Experimental Model | Species | Opioid | VU6008667 Dose | Effect |
| Oxycodone Self-Administration (Fixed Ratio 3) | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Decreased self-administration |
| Oxycodone Self-Administration (Progressive Ratio) | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Decreased self-administration |
| Cue-Induced Reinstatement of Oxycodone Seeking | Rat (Sprague-Dawley) | Oxycodone | Acute Administration | Attenuated reinstatement |
| Acquisition of Oxycodone Self-Administration | Rat (Sprague-Dawley) | Oxycodone | Daily Administration | Prevented acquisition |
Table 2: Effects on Other Behaviors and Physiological Parameters
| Assessment | Species | VU6008667 Administration | Outcome |
| Naloxone-Precipitated Withdrawal | Rat (Sprague-Dawley) | - | Minimal effects |
| Sucrose Self-Administration | Rat (Sprague-Dawley) | Acute | No inhibition |
| Acquisition of Sucrose Self-Administration | Rat (Sprague-Dawley) | Chronic | Delayed, but did not prevent |
| Oxycodone-Induced Anti-Nociception | - | - | No impact |
| Motor Coordination | - | - | No impact |
| Novelty Exploration | - | - | Mildly decreased |
| Cued Fear Conditioning | - | Acute or Daily | No impairment |
Experimental Protocols
Animals
The majority of preclinical studies utilized male Sprague-Dawley rats. Animals were housed in controlled environments with regulated light-dark cycles and access to food and water.
Opioid Self-Administration
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Procedure:
-
Rats were first trained to press a lever to receive an intravenous infusion of oxycodone.
-
For fixed-ratio schedules, a set number of lever presses resulted in a drug infusion.
-
For progressive-ratio schedules, the number of required lever presses increased with each subsequent infusion to measure the motivation to self-administer the drug.
-
For cue-induced reinstatement, after a period of extinction where lever pressing had no consequence, drug-associated cues were presented to trigger a relapse to drug-seeking behavior.
-
VU6008667 or vehicle was administered prior to the behavioral sessions to assess its effects.
-
Cued Fear Conditioning
-
Apparatus: A conditioning chamber where an auditory cue (conditioned stimulus) could be paired with a mild foot shock (unconditioned stimulus).
-
Procedure:
-
During the conditioning phase, the auditory cue was presented followed by the foot shock.
-
In a subsequent testing phase, the auditory cue was presented alone, and the freezing behavior (a measure of fear) was quantified.
-
VU6008667 was administered before conditioning or testing to evaluate its impact on learning and memory of the fear association.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of VU6008667 and a typical experimental workflow for its preclinical evaluation.
(R)-VU 6008667 and its Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VU 6008667 is the inactive enantiomer of the racemic compound (rac)-VU 6008667. The pharmacological activity of the racemate is attributed to the (S)-enantiomer, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. While direct studies on the effects of this compound on synaptic plasticity are not available in the current literature, this technical guide will explore the potential effects of M5 receptor modulation on synaptic plasticity, drawing inferences from the known roles of the M5 receptor in cellular signaling and from studies involving M5 receptor knockout mice. This document provides a comprehensive overview of the M5 receptor signaling pathway, detailed experimental protocols for assessing synaptic plasticity, and hypothetical data to illustrate the expected outcomes of M5 NAM application.
Introduction to the M5 Muscarinic Receptor and Synaptic Plasticity
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable localization in the hippocampus and striatum, regions critical for learning and memory.[1] M5 receptors are coupled to the Gαq/11 signaling cascade.[2] Activation of this pathway by acetylcholine (ACh) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in the induction of synaptic plasticity.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning and memory. Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic connections. These processes are heavily dependent on intracellular calcium dynamics.
This compound: An Overview
This compound is the R-enantiomer of the racemic mixture VU 6008667. The S-enantiomer, (S)-VU 6008667, is a potent and selective negative allosteric modulator (NAM) of the M5 receptor. As a NAM, (S)-VU 6008667 does not directly block the acetylcholine binding site but instead binds to an allosteric site, inducing a conformational change that reduces the receptor's affinity for and/or efficacy of acetylcholine. The (R)-enantiomer is reported to be inactive. Given the inactivity of the (R)-enantiomer, this guide will focus on the expected consequences of M5 receptor inhibition by a selective NAM, such as the (S)-enantiomer, on synaptic plasticity.
M5 Receptor Signaling and its Role in Synaptic Plasticity
The activation of M5 receptors and the subsequent Gαq/11 signaling cascade play a significant role in modulating neuronal excitability and synaptic transmission. The increase in intracellular calcium initiated by M5 receptor activation can contribute to the induction of LTP. Studies involving M5 receptor knockout (M5R-/-) mice have demonstrated impaired LTP at the mossy fiber-CA3 synapse in the hippocampus, suggesting a critical role for M5 receptor signaling in this form of synaptic plasticity.[3] Therefore, it is hypothesized that negative allosteric modulation of the M5 receptor would lead to a reduction or inhibition of LTP.
Signaling Pathway Diagram
Caption: M5 receptor signaling pathway and the inhibitory effect of an M5 NAM.
Experimental Protocols for Assessing Effects on Synaptic Plasticity
To investigate the effects of a compound like (the active enantiomer of) VU 6008667 on synaptic plasticity, standard electrophysiological and imaging techniques would be employed.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) Induction
This protocol describes the induction and recording of LTP in acute hippocampal slices, a common preparation for studying synaptic plasticity.
Experimental Workflow Diagram
Caption: Workflow for an in vitro LTP experiment.
Methodology:
-
Slice Preparation: Rodents are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (300-400 µm) are prepared using a vibratome. Slices are then allowed to recover in an incubation chamber with oxygenated aCSF for at least one hour.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Measurement: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: The M5 NAM ((S)-VU 6008667) or vehicle is bath-applied at the desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Calcium Imaging
Calcium imaging can be used to visualize changes in intracellular calcium concentrations in response to neuronal activity and drug application.
Methodology:
-
Indicator Loading: Hippocampal slices or cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or express a genetically encoded calcium indicator (e.g., GCaMP).
-
Image Acquisition: A fluorescence microscope equipped with a sensitive camera is used to capture images of the cells.
-
Stimulation and Drug Application: Neurons are stimulated (e.g., electrically or with a glutamate (B1630785) agonist) in the presence and absence of the M5 NAM.
-
Data Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are measured and analyzed.
Predicted Quantitative Data
As no direct experimental data exists for the effects of this compound or its active enantiomer on synaptic plasticity, the following tables present hypothetical, yet plausible, data based on the known function of the M5 receptor. These tables are for illustrative purposes to guide future research.
Table 1: Hypothetical Effect of (S)-VU 6008667 on LTP in Hippocampal Slices
| Treatment Group | Concentration (µM) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |
| Vehicle (Control) | N/A | -0.52 ± 0.04 | 155 ± 8% |
| (S)-VU 6008667 | 1 | -0.51 ± 0.05 | 130 ± 7%* |
| (S)-VU 6008667 | 10 | -0.53 ± 0.04 | 110 ± 6% |
| (S)-VU 6008667 | 30 | -0.50 ± 0.05 | 102 ± 5% |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effect of (S)-VU 6008667 on Agonist-Evoked Calcium Transients
| Treatment Group | Concentration (µM) | Peak Calcium Response (% of Baseline) |
| ACh (10 µM) + Vehicle | N/A | 250 ± 15% |
| ACh (10 µM) + (S)-VU 6008667 | 1 | 180 ± 12%* |
| ACh (10 µM) + (S)-VU 6008667 | 10 | 120 ± 10%** |
*p < 0.05, **p < 0.01 compared to ACh + Vehicle. Data are presented as mean ± SEM.
Conclusion and Future Directions
While this compound is reported to be the inactive enantiomer, its counterpart, (S)-VU 6008667, as a selective M5 NAM, is predicted to have significant effects on synaptic plasticity. Based on the known role of M5 receptors in promoting LTP, it is hypothesized that M5 NAMs will impair this form of synaptic plasticity. The experimental protocols outlined in this guide provide a framework for testing this hypothesis and for elucidating the precise role of M5 receptors in learning and memory processes. Future research should focus on conducting direct electrophysiological and imaging studies to quantify the effects of selective M5 NAMs on both LTP and LTD in various brain regions. Such studies will be crucial for understanding the therapeutic potential of M5 receptor modulators for cognitive disorders.
References
- 1. Muscarinic acetylcholine receptor expression in memory circuits: Implications for treatment of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Loss of M5 muscarinic acetylcholine receptors leads to cerebrovascular and neuronal abnormalities and cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-VU 6008667 and (Rac)-VU 6008667: Selective M5 Negative Allosteric Modulators for In Vivo Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research on "(R)-VU 6008667" revealed a discrepancy in its pharmacological target and mechanism of action. The scientific literature consistently identifies VU 6008667 as a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM) , with the pharmacological activity residing in the (S)-enantiomer .[1][2][3] The (R)-enantiomer is reported to be inactive.[1][2][3] Therefore, these application notes will focus on the correct and scientifically validated information for (S)-VU 6008667 and its racemate, (Rac)-VU 6008667.
Introduction and Mechanism of Action
(S)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[2][4] Unlike orthosteric antagonists that compete with the endogenous ligand acetylcholine (ACh) at the binding site, (S)-VU 6008667 binds to a distinct allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of acetylcholine.[1] Consequently, (S)-VU 6008667 attenuates the intracellular signaling cascade initiated by M5 receptor activation.
The M5 receptor primarily couples through the Gαq/11 family of G-proteins.[1] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of downstream cellular responses.[1] By negatively modulating the M5 receptor, (S)-VU 6008667 effectively dampens this signaling pathway.
Signaling Pathway of M5 Receptor and Inhibition by (S)-VU 6008667
In Vivo Dosing Information for (Rac)-VU 6008667 in Rodent Models
The following table summarizes the reported in vivo dosing for (Rac)-VU 6008667 in rats. These dosages serve as a starting point for study design and may require optimization depending on the specific experimental paradigm and rodent strain.
| Compound | Species | Dose Range | Route of Administration | Experimental Context | Reference |
| (Rac)-VU 6008667 | Rat (Sprague-Dawley) | 10 - 30 mg/kg | Intraperitoneal (i.p.) | Oxycodone Self-Administration | [5][6] |
Pharmacokinetic Data for (S)-VU 6008667 in Rats
(S)-VU 6008667 was developed as an optimization of a previous M5 NAM, ML375, to achieve a shorter half-life, which is advantageous for certain experimental designs like reinstatement studies in addiction models.[2][4]
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 2.3 hours | Rat | Not specified | [2][4] |
| CNS Penetration | High | Rat | Not specified | [2][4] |
Experimental Protocols
Preparation of Dosing Solution for In Vivo Administration
A recommended vehicle for in vivo administration of (Rac)-VU 6008667 is a mixture that ensures solubility and stability of the compound.
Materials:
-
(Rac)-VU 6008667
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Weigh the required amount of (Rac)-VU 6008667.
-
Dissolve the compound in the appropriate volume of the vehicle to achieve the desired final concentration. This vehicle is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.
-
Ensure the solution is homogenous before administration.
Protocol for Oxycodone Self-Administration in Rats
This protocol provides a general framework for assessing the effect of (Rac)-VU 6008667 on opioid-seeking behavior.[5][6]
Animals:
-
Male Sprague-Dawley rats.
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump for intravenous drug delivery.
Procedure:
-
Surgery: Implant rats with intravenous catheters in the jugular vein. Allow for a recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Presses on the active lever result in an infusion of oxycodone (e.g., 0.15 mg/kg/infusion) and the presentation of a cue light.
-
Presses on the inactive lever have no programmed consequences.
-
Continue training until stable responding is established.
-
-
Drug Treatment:
-
Administer (Rac)-VU 6008667 (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses and the number of infusions.
-
Compare the data between the vehicle-treated and (Rac)-VU 6008667-treated groups using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow for Drug Self-Administration Study
Conclusion
(S)-VU 6008667 and its racemate are valuable research tools for investigating the in vivo functions of the M5 muscarinic acetylcholine receptor. As selective M5 NAMs with good CNS penetration and a relatively short half-life in rats, they are particularly useful for studies in the field of addiction and other neurological disorders.[2][4][5][6] The provided protocols and data offer a foundation for designing and executing robust preclinical studies in rodent models. Researchers should carefully consider the specific experimental question to determine the optimal dose and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VU 6008667 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor. Its high central nervous system (CNS) penetration and shorter half-life in rats (t½ = 2.3h) make it a valuable tool for in vivo behavioral pharmacology studies.[1] The M5 receptor is expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), areas critically involved in reward, motivation, and motor control. Antagonism of the M5 receptor is a novel approach for investigating the modulation of dopaminergic pathways in various CNS disorders. These application notes provide detailed protocols for utilizing this compound in two key behavioral assays: the Novel Object Recognition (NOR) test to assess cognitive function and the Amphetamine-Induced Hyperlocomotion (AIH) model to evaluate effects on dopamine-mediated behaviors.
Mechanism of Action: M5 Receptor Signaling
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[2] Activation by acetylcholine (ACh) initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound binds to a site on the M5 receptor distinct from the acetylcholine binding site, reducing the receptor's response to acetylcholine.
Quantitative Data Summary
The following table summarizes the in vitro potency of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 receptor. The (S)-enantiomer is the active component, while the (R)-enantiomer is inactive.
| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |
| (Rac)-VU6008667 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |
| (R)-enantiomer | Human | >10 | - | - |
| (S)-enantiomer | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
Data sourced from McGowan et al., 2017.[1]
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones. Studies have shown that the M5 receptor may play a role in novelty-seeking behavior, with VU6008667 observed to mildly decrease novelty exploration in rats.[3]
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals should be single-housed and habituated to the testing room for at least 1 hour before each session.
-
Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm for rats) made of a non-porous material for easy cleaning. The arena should be placed in a dimly lit, quiet room.
-
Objects: Two sets of three-dimensional objects that are different in shape and texture but similar in size. The objects should be heavy enough that the animals cannot displace them.
-
Habituation (Day 1): Each animal is allowed to explore the empty arena for 10 minutes. This reduces anxiety and novelty-induced exploratory behavior on the testing day.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., 10% Tween 80 in saline). Administer the desired dose (e.g., 10, 30 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the training session. A vehicle control group should be included.
-
Training (T1): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for 10 minutes. The time spent exploring each object (nosing or touching with vibrissae) is recorded.
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and novel objects for 5 minutes.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.
Amphetamine-Induced Hyperlocomotion (AIH)
This model is widely used to screen for antipsychotic potential and to study the modulation of dopamine (B1211576) systems. Amphetamine increases locomotor activity by promoting the release of dopamine in the nucleus accumbens and striatum. Given the role of M5 receptors in modulating dopamine release, this compound is hypothesized to attenuate amphetamine-induced hyperlocomotion.
Experimental Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity (e.g., total distance traveled, rearing frequency).
-
Habituation: Place the animals in the activity chambers and allow them to habituate for at least 60 minutes to establish a stable baseline of locomotor activity.
-
Drug Administration this compound: Prepare this compound in a suitable vehicle. Administer the desired doses (e.g., 10, 30 mg/kg, i.p.). A vehicle control group is essential.
-
Pretreatment Period: Return the animals to their home cages or keep them in the activity chambers for a 30-minute pretreatment period.
-
Amphetamine Challenge: Prepare amphetamine sulfate (B86663) in 0.9% saline. Administer the challenging dose (e.g., 1-3 mg/kg for mice, i.p.). A saline challenge group should be included to control for the effects of the injection itself.
-
Data Recording: Immediately after the amphetamine injection, place the animals back into the activity chambers and record locomotor activity for 90-120 minutes.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5 or 10 minutes) and as a total over the entire recording period. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts. Compare the locomotor response in the this compound + amphetamine groups to the vehicle + amphetamine group.
Expected Outcomes and Interpretation
-
Novel Object Recognition: Based on preliminary findings, this compound may reduce the time spent exploring the novel object, resulting in a lower Discrimination Index compared to vehicle-treated animals.[3] This could suggest an impairment in recognition memory or a reduction in novelty-seeking behavior.
-
Amphetamine-Induced Hyperlocomotion: It is hypothesized that pretreatment with this compound will dose-dependently attenuate the increase in locomotor activity induced by amphetamine. This would be consistent with the M5 receptor's role in modulating dopamine release in brain regions associated with motor activity. A significant reduction in total distance traveled in the this compound + amphetamine group compared to the vehicle + amphetamine group would support this hypothesis.
These protocols provide a framework for investigating the behavioral effects of the M5 receptor NAM this compound. Researchers should optimize doses and time courses for their specific experimental conditions and animal strains.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VU 6008667 in Rat Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VU 6008667 is a novel, short-acting, and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] The M5 receptor is predominantly expressed on dopamine-containing neurons in the ventral tegmental area (VTA), a key region of the brain's reward circuitry.[2][3][4] This localization makes the M5 receptor a promising target for the development of non-opioid therapeutics for substance use disorders.[1][5] Preclinical studies in rat models of addiction have demonstrated the efficacy of this compound in reducing opioid self-administration and preventing the reinstatement of drug-seeking behavior, suggesting its potential as a therapeutic agent for opioid use disorder (OUD).[1][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical rat models of addiction, including its physicochemical properties, relevant signaling pathways, quantitative behavioral data, and detailed experimental protocols.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is presented below. This information is crucial for designing and interpreting in vivo experiments.
| Property | Value | Species |
| Target | M5 Muscarinic Acetylcholine Receptor (NAM) | Human, Rat |
| Half-life (t1/2) | 2.3 hours | Rat[6] |
| CNS Penetration | High | Rat[6] |
M5 Receptor Signaling Pathway in Dopamine (B1211576) Neurons
This compound acts as a negative allosteric modulator of the M5 receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and reduces the receptor's response to acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, is thought to couple to Gq/11 proteins. This initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. In VTA dopamine neurons, this signaling cascade is believed to contribute to the reinforcing effects of drugs of abuse by modulating dopamine release in the nucleus accumbens. By negatively modulating this pathway, this compound can attenuate the rewarding effects of opioids.[2][3][4][7]
Quantitative Data on Behavioral Effects
The following tables summarize the quantitative effects of this compound on oxycodone self-administration and cue-induced reinstatement in male Sprague-Dawley rats, as reported by Teal et al. (2023) in Neuropharmacology.[1]
Table 1: Effect of this compound on Oxycodone Self-Administration (Fixed Ratio 3 Schedule) [1]
| Treatment | Dose (mg/kg, i.p.) | Infusions Earned (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | - | 25.1 ± 2.3 | 85.6 ± 8.1 | 5.2 ± 1.1 |
| This compound | 3 | 18.9 ± 2.8 | 64.1 ± 9.9 | 4.9 ± 1.3 |
| This compound | 10 | 14.5 ± 2.5 | 49.3 ± 8.6 | 4.1 ± 0.9 |
| This compound | 30 | 9.8 ± 2.1 | 33.5 ± 7.2 | 3.5 ± 0.8 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |
Table 2: Effect of this compound on Motivation for Oxycodone (Progressive Ratio Schedule) [1]
| Treatment | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) |
| Vehicle | - | 235.4 ± 45.7 |
| This compound | 10 | 130.1 ± 28.9 |
| This compound | 30 | 85.6 ± 19.3** |
| p < 0.05, **p < 0.01 compared to vehicle. |
Table 3: Effect of this compound on Cue-Induced Reinstatement of Oxycodone-Seeking [1]
| Treatment | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | - | 45.2 ± 6.8 | 6.1 ± 1.4 |
| This compound | 10 | 25.9 ± 4.5 | 5.3 ± 1.2 |
| This compound | 30 | 18.7 ± 3.9** | 4.8 ± 1.1 |
| p < 0.05, **p < 0.01 compared to vehicle. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in rat models of opioid addiction.
Protocol 1: Intravenous Catheterization Surgery
-
Animals: Adult male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except where noted.
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).
-
Surgical Preparation: Shave and sterilize the dorsal and ventral neck areas.
-
Catheter Implantation:
-
Make a small incision on the ventral side of the neck to expose the right jugular vein.
-
Carefully insert a sterile silicone catheter into the jugular vein, advancing it towards the right atrium.
-
Secure the catheter to the vein with surgical suture.
-
Tunnel the external end of the catheter subcutaneously to exit on the dorsal side of the neck.
-
Close the incisions with sutures or surgical staples.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Flush the catheter daily with a heparinized saline solution to maintain patency.
-
Allow at least 5-7 days for recovery before starting behavioral experiments.
-
Protocol 2: Oxycodone Self-Administration
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump connected to the rat's intravenous catheter.
-
Acquisition Phase (Fixed Ratio 1):
-
Place the rats in the operant chambers for 2-hour sessions daily.
-
A press on the active lever results in an intravenous infusion of oxycodone (e.g., 0.1 mg/kg/infusion) and the simultaneous presentation of a cue light and/or tone for a short duration (e.g., 5 seconds).
-
A press on the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Testing Phase (Fixed Ratio 3):
-
Once a stable baseline is established, switch the reinforcement schedule to a fixed ratio 3 (FR3), where three presses on the active lever are required for one infusion of oxycodone.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 3, 10, 30 mg/kg) 30 minutes before the start of the session.
-
Record the number of infusions earned and presses on both the active and inactive levers.
-
-
Motivation Testing (Progressive Ratio):
-
To assess the motivation to self-administer oxycodone, use a progressive ratio (PR) schedule of reinforcement.
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint" is defined as the highest number of presses the rat is willing to make for a single infusion.
-
Administer this compound or vehicle before the PR session and record the breakpoint.
-
Protocol 3: Cue-Induced Reinstatement
-
Extinction Phase:
-
Following the self-administration phase, begin extinction training.
-
During extinction sessions, presses on the active lever no longer result in oxycodone infusion or the presentation of the associated cues.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the average of the last three self-administration sessions).
-
-
Reinstatement Test:
-
Administer this compound or vehicle at the desired doses.
-
Place the rat back in the operant chamber.
-
A press on the active lever now results in the presentation of the previously drug-paired cues (light and/or tone) but no drug infusion.
-
Record the number of presses on the active and inactive levers for a 1-hour session. An increase in active lever pressing compared to the end of the extinction phase indicates reinstatement of drug-seeking behavior.
-
Experimental Workflow
Vehicle Formulation
For in vivo administration in rats, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle has been shown to be suitable for achieving a clear solution at relevant concentrations for intraperitoneal injection.
Protocol for Vehicle Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration and volume.
-
Vortex the solution until it is clear before administration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M5 muscarinic acetylcholine receptor in addiction. The data presented here demonstrate its efficacy in reducing opioid self-administration and reinstatement in rats. The provided protocols offer a comprehensive guide for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of M5 NAMs for the treatment of opioid use disorder. Careful consideration of the compound's pharmacokinetic properties and appropriate experimental design are crucial for obtaining reliable and reproducible results.
References
- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatodendritic Targeting of M5 Muscarinic Receptor in the Rat Ventral Tegmental Area: Implications for Mesolimbic Dopamine Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice | PLOS One [journals.plos.org]
(R)-VU 6008667 solubility and vehicle for in vivo administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VU 6008667 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). As a lipophilic small molecule, it is likely to exhibit poor aqueous solubility, a critical consideration for in vivo administration. These application notes provide a summary of potential vehicles to enhance its solubility and bioavailability, along with a detailed protocol for preparing formulations and administering the compound in a research setting. Furthermore, the canonical signaling pathway for the M4 receptor is illustrated to provide context for its mechanism of action.
Solubility and Vehicle Selection for In Vivo Administration
Due to the lack of publicly available, specific solubility data for this compound, the following table provides illustrative examples of vehicles commonly used for lipophilic small molecules and other M4 modulators. Researchers should perform their own solubility screening to determine the optimal vehicle for their specific experimental needs.
Table 1: Illustrative Solubility Data for M4 Modulators in Common Vehicles
| Vehicle Composition | Compound | Solubility | Notes |
| 20% β-cyclodextrin in water | ML108 (M4 PAM) | >20 mg/mL[1] | Cyclodextrins are often used to enhance the solubility of hydrophobic compounds. |
| DMSO | ML108 (M4 PAM) | >100 µM[1] | Suitable for initial in vitro testing, but may have toxicity concerns for in vivo use at higher concentrations. |
| Normal Saline | Oxotremorine (muscarinic agonist) | Soluble[2] | Typically suitable for water-soluble compounds. May require formulation aids for lipophilic molecules. |
| PEG 400 | General Vehicle | Variable | A common co-solvent for increasing the solubility of poorly water-soluble compounds. |
| Corn Oil | General Vehicle | Variable | A lipid-based vehicle suitable for oral or subcutaneous administration of lipophilic compounds. |
| 20% Solutol HS 15 in water | General Vehicle | Variable | A non-ionic solubilizer and emulsifying agent used to improve the solubility and bioavailability of poorly soluble drugs. |
Experimental Protocols
Protocol for Vehicle Screening
This protocol outlines a general method for determining the solubility of this compound in various vehicles.
Materials:
-
This compound
-
Selection of test vehicles (e.g., water, PEG 400, corn oil, 20% Solutol HS 15, 20% β-cyclodextrin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Centrifuge
-
HPLC or LC-MS for concentration analysis
Methodology:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of the test vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure saturation is reached.
-
After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect a sample of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
The resulting concentration represents the solubility of the compound in that specific vehicle.
Protocol for In Vivo Administration (Rodent Model)
This protocol provides a general guideline for the oral administration of this compound to rodents. The specific dose, vehicle, and volume should be optimized based on preliminary pharmacokinetic and tolerability studies.
Materials:
-
This compound formulation in the selected vehicle
-
Appropriate animal model (e.g., mice or rats)
-
Oral gavage needles
-
Syringes
Methodology:
-
Animal Preparation: Fast the animals overnight (approximately 12-16 hours) before dosing, ensuring free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound on the day of the experiment. Ensure the compound is fully dissolved or homogeneously suspended in the chosen vehicle.
-
Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer a single oral dose of the formulation via gavage (e.g., 10 mg/kg). The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
-
Blood Sampling (for pharmacokinetic studies):
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Analysis: Analyze the plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
Signaling Pathway and Experimental Workflow
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The M4 receptor is primarily coupled to the Gi/o family of G proteins.[3][4] Upon activation by an agonist (potentiated by this compound), the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[3] Other signaling pathways, including the PI3K/Akt pathway, can also be modulated by M4 receptor activation.[5]
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereotaxic Injection of a Representative M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM)
Disclaimer: Specific in vivo data and stereotaxic injection protocols for the compound "(R)-VU 6008667" are not available in the public domain. Therefore, these application notes and protocols are based on a representative, well-characterized M1 Positive Allosteric Modulator (PAM) with a similar pharmacological profile, VU0467319 (also known as VU319), developed by Vanderbilt University. Researchers should adapt these protocols based on the specific properties of this compound as they become available.
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor is a critical regulator of neuronal excitability and synaptic plasticity in brain regions associated with cognition, such as the prefrontal cortex and hippocampus. Positive allosteric modulators (PAMs) of the M1 receptor represent a promising therapeutic strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia.[1][2] Unlike direct agonists, M1 PAMs potentiate the effect of the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer pharmacological approach.[1]
Stereotaxic injection allows for the direct administration of M1 PAMs into specific brain regions, enabling researchers to investigate the region-specific effects on neuronal activity, synaptic plasticity, and behavior. This document provides detailed protocols for the stereotaxic injection of a representative M1 PAM and subsequent analysis of its effects.
Mechanism of Action and Signaling Pathway
M1 PAMs bind to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of G-protein coupling upon agonist binding.
The primary signaling pathway activated by the M1 receptor is through the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway can be activated. Additionally, M1 receptor activation has been shown to modulate other pathways, including the cAMP-PKA and PI3K-Akt-mTOR pathways, which are crucial for synaptic plasticity.
Below is a diagram illustrating the M1 muscarinic receptor signaling pathway.
Quantitative Data
The following tables summarize the pharmacological and pharmacokinetic data for the representative M1 PAM, VU319. This data is essential for dose selection and experimental design.
Table 1: In Vitro Pharmacological Profile of VU319
| Parameter | Species | Value |
| M1 PAM EC50 | Human | 492 nM |
| M1 Agonism EC50 | Human | > 30 µM |
| M1 PAM EC50 | Rat | 398 nM |
| M1 PAM EC50 | Mouse | 450 nM |
| Data represents the concentration for half-maximal potentiation of an EC20 response to acetylcholine. |
Table 2: In Vivo Pharmacokinetic Profile of VU319
| Species | Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) |
| Mouse | 25.4 | 0.67 | 4.1 |
| Rat | 3.0 | 2.2 | 3.0 |
| Dog | 4.0 | - | 7.5 |
| Cynomolgus Monkey | 3.3 | - | 4.3 |
Table 3: In Vivo Efficacy of VU319 in a Rodent Cognition Model
| Behavioral Task | Species | Minimum Effective Dose (MED) | Brain Concentration at MED |
| Novel Object Recognition | Rat | 1 mg/kg (oral) | 1 µM |
Experimental Protocols
Preparation of this compound for Injection
-
Solubilization: Due to the lack of specific data for this compound, initial solubility tests are required. A common vehicle for in vivo administration of similar compounds is a solution of 10-20% Tween 80 in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Concentration: The concentration of the injection solution should be determined based on the desired final concentration in the target brain region and the injection volume. For a target concentration in the low micromolar range (e.g., 1-10 µM) and a typical injection volume of 0.5-1 µL, the stock solution may need to be in the millimolar range.
-
Filtration: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
Stereotaxic Surgical Procedure
This protocol is adapted for mice but can be modified for rats. All procedures must be approved by the institutional animal care and use committee (IACUC).
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical drill
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Infusion pump
-
Standard surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Ophthalmic ointment
-
Sutures or wound clips
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the area with antiseptic solution followed by 70% ethanol.
-
Mounting: Secure the animal in the stereotaxic frame. Ensure the head is level by checking that the bregma and lambda are at the same dorsal-ventral (DV) coordinate.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a cotton swab to clean the skull surface and visualize the bregma. Based on a stereotaxic atlas, determine the anterior-posterior (AP) and medial-lateral (ML) coordinates for the target brain region (e.g., prefrontal cortex or hippocampus). Mark the injection site and drill a small burr hole through the skull.
-
Injection: Lower the injection needle to the predetermined DV coordinate for the target region. Infuse the M1 PAM solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage and backflow.
-
Post-Injection: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the compound. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision or use wound clips. Administer post-operative analgesics as per IACUC guidelines. Place the animal on a heating pad until it recovers from anesthesia.
Experimental Workflow for Behavioral Analysis
The following diagram outlines a typical workflow for assessing the behavioral effects of intra-regional M1 PAM administration.
Ex Vivo Electrophysiology Protocol
To assess the effects of the M1 PAM on synaptic plasticity, ex vivo slice electrophysiology can be performed following in vivo administration or by bath application to acute brain slices.
Procedure (following in vivo injection):
-
Brain Extraction: At a predetermined time point after stereotaxic injection, deeply anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Slicing: Prepare acute brain slices (e.g., 300-400 µm thick) containing the target region using a vibratome.
-
Recording: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF. Perform whole-cell patch-clamp or field potential recordings to measure parameters such as excitatory postsynaptic currents (EPSCs), long-term potentiation (LTP), or long-term depression (LTD).
Expected Brain Region-Specific Effects
-
Prefrontal Cortex (PFC): Intra-PFC injection of an M1 PAM is expected to enhance cognitive functions associated with this region, such as working memory and executive function.[2] Electrophysiological studies may reveal a potentiation of synaptic plasticity (e.g., LTD) and a modulation of pyramidal neuron firing rates.
-
Hippocampus: Administration of an M1 PAM into the hippocampus is predicted to improve performance in hippocampus-dependent memory tasks, such as spatial learning and memory in the Morris water maze or contextual fear conditioning. At the cellular level, M1 PAMs are expected to facilitate the induction of LTP.
Conclusion
The stereotaxic administration of M1 PAMs like this compound is a powerful technique for elucidating the role of M1 receptor signaling in specific neural circuits and their contribution to cognitive processes. The protocols and data presented here, based on a representative compound, provide a solid foundation for designing and executing experiments to investigate the brain region-specific effects of novel M1 PAMs. It is crucial to empirically determine the optimal dosage, vehicle, and injection parameters for this compound once its specific pharmacological and pharmacokinetic properties are known.
References
Application Notes and Protocols for Electrophysiology Recording with (S)-VU 6008667
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of (S)-VU 6008667 in electrophysiological studies. It is important to note that the user-specified compound, (R)-VU 6008667, is the inactive enantiomer. The pharmacologically active compound is the (S)-enantiomer, (S)-VU 6008667, which is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). These guidelines will therefore focus on the active (S)-enantiomer and its racemic mixture, (Rac)-VU 6008667.
The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with significant localization in dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). This restricted expression makes the M5 receptor a strategic target for therapeutic interventions in various neurological and psychiatric disorders. (S)-VU 6008667 serves as a valuable pharmacological tool for investigating the physiological roles of the M5 receptor in neuronal function.
Mechanism of Action
As a negative allosteric modulator, (S)-VU 6008667 does not compete with the endogenous ligand, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the M5 receptor. This binding event reduces the affinity and/or efficacy of orthosteric agonists like ACh, thereby diminishing the receptor's response to stimulation. In an electrophysiological context, this manifests as a reduction in agonist-mediated changes in neuronal excitability, ion channel activity, and synaptic transmission in neurons expressing M5 receptors.
Data Presentation
The following tables summarize the key quantitative data for (S)-VU 6008667 and the related M5 NAM, ML375.
Table 1: In Vitro Pharmacology of (S)-VU 6008667 and ML375
| Compound | Target | Assay Type | Species | IC50 | Reference |
| (S)-VU 6008667 | M5 mAChR | Functional Assay | Human | 300 nM | [1][2] |
| (S)-VU 6008667 | M5 mAChR | Functional Assay | Rat | 790 nM | [1][2] |
| (S)-VU 6008667 | M1-M4 mAChR | Functional Assay | Human | > 30 µM | [1][2] |
| (S)-VU 6008667 | M1-M4 mAChR | Functional Assay | Rat | > 30 µM | [1][2] |
| ML375 | M5 mAChR | Functional Assay | Human | 300 nM | [3] |
| ML375 | M5 mAChR | Functional Assay | Rat | 790 nM | [3] |
Table 2: Electrophysiological Effects of the M5 NAM ML375 on Dopamine (B1211576) Release (Fast-Scan Cyclic Voltammetry)
| Brain Region | Experimental Condition | Effect of ML375 | Quantitative Change | Reference |
| Striatum | Electrically evoked dopamine release | Decrease | Significant reduction in peak dopamine release | [4] |
| Striatum | Oxotremorine-M (Oxo-M) induced modulation of dopamine release | Blockade of Oxo-M effect | ML375 blocked the Oxo-M induced changes in dopamine release | [4] |
Experimental Protocols
The following are detailed protocols for utilizing (S)-VU 6008667 in whole-cell patch-clamp recordings from acute brain slices. These protocols are based on established methods for recording from dopaminergic neurons, a primary target of M5 receptor modulation.[5][6]
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from methods optimized for obtaining healthy midbrain slices containing dopaminergic neurons.[5]
Materials:
-
Animals: Male C57BL/6J mice (P30–P90)[5]
-
Slicing Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. The pH should be adjusted to 7.3–7.4 with hydrochloric acid.
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated): 126 mM NaCl, 2.5 mM KCl, 2.45 mM CaCl2, 1.2 mM MgSO4, 1.25 mM NaH2PO4, 26 mM NaHCO3, and 11 mM D-glucose.
-
Vibrating microtome (vibratome)
-
Recovery chamber
Procedure:
-
Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation followed by decapitation).
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.
-
Prepare 250-300 µm thick sagittal or coronal slices of the desired brain region (e.g., midbrain for SNc/VTA) using a vibratome.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Subsequently, transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording. Continuously bubble the aCSF with carbogen.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes how to perform whole-cell recordings to measure the effect of (S)-VU 6008667 on neuronal activity.[5][6]
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Micromanipulator
-
Internal Pipette Solution (K-gluconate based): 123 mM K-gluconate, 7 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, and 10 mM phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[5]
-
(S)-VU 6008667 stock solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
-
Muscarinic agonist: (e.g., Acetylcholine, Carbachol, or Oxotremorine-M) for activating the M5 receptor.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2 ml/min at 32°C.[5]
-
Visually identify target neurons (e.g., dopaminergic neurons in the SNc) using the microscope. Dopaminergic neurons can be identified by their large soma size and characteristic firing properties (slow firing rate of 1-4 Hz, broad action potentials).[5]
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure agonist-induced currents) mode for a stable period (e.g., 5-10 minutes).
-
Agonist Application: Apply a muscarinic agonist (e.g., 10 µM carbachol) to the bath to activate M5 receptors and elicit a response (e.g., increased firing rate or an inward current).
-
Co-application of (S)-VU 6008667: After observing a stable agonist-induced effect, co-apply (S)-VU 6008667 (e.g., 1-10 µM) with the agonist. As a NAM, (S)-VU 6008667 is expected to reduce the agonist-induced response.
-
Washout: Wash out both the agonist and (S)-VU 6008667 with aCSF to observe the recovery of the neuronal activity to the baseline or agonist-only level.
-
Data Analysis: Analyze the recorded data to quantify the effect of (S)-VU 6008667 on firing frequency, membrane potential, or the amplitude of agonist-induced currents.
Mandatory Visualizations
M5 Receptor Signaling Pathway and the Action of (S)-VU 6008667
Caption: M5 receptor signaling and NAM inhibition.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for electrophysiology with (S)-VU 6008667.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a musca… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 4. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Experiments Using (R)-VU 6008667
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VU 6008667 is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. As such, this compound serves as an ideal negative control in calcium imaging experiments designed to investigate the function of the M5 receptor. The M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[1] This document provides detailed application notes and protocols for utilizing this compound in calcium imaging experiments to validate the specific effects of its active counterpart, (S)-VU 6008667, and to elucidate the role of the M5 receptor in cellular signaling.
Mechanism of Action of M5 Receptor and (S)-VU 6008667
Upon binding of the endogenous agonist acetylcholine (ACh), the M5 receptor undergoes a conformational change, activating the Gαq subunit of its associated G protein.[1] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm and leading to a transient increase in intracellular calcium levels.[1]
(S)-VU 6008667, the active enantiomer, acts as a negative allosteric modulator by binding to a site on the M5 receptor distinct from the acetylcholine binding site. This allosteric binding induces a conformational change that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating the downstream calcium mobilization.[1] In contrast, this compound is reported to be devoid of M5 NAM activity.[1]
Data Presentation
The following tables summarize the quantitative data for the active (S)-enantiomer and the racemic mixture of VU 6008667, which are essential for designing and interpreting experiments with the inactive (R)-enantiomer as a negative control.
Table 1: In Vitro Potency of VU 6008667 Enantiomers and Racemate in a Calcium Mobilization Assay
| Compound | Target | Assay Type | Agonist | IC₅₀ (µM) | Percent ACh Minimum |
| (S)-VU 6008667 | Human M5 | Intracellular Calcium Mobilization | ACh (EC₈₀) | 1.2 | 2.3 ± 0.03 |
| (S)-VU 6008667 | Rat M5 | Intracellular Calcium Mobilization | ACh (EC₈₀) | 1.6 | 2.6 ± 0.03 |
| This compound | Human M5 | Intracellular Calcium Mobilization | ACh (EC₈₀) | >10 | - |
| (Rac)-VU 6008667 | Human M5 | Intracellular Calcium Mobilization | ACh (EC₈₀) | 1.8 | 2.9 ± 0.29 |
Data sourced from a study on the optimization of M5 NAMs.[2] The assay was performed in recombinant Chinese Hamster Ovary (CHO) cells stably transfected with the respective mAChRs.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: M5 receptor signaling pathway and the inhibitory action of (S)-VU 6008667.
Experimental Workflow Diagram
Caption: Experimental workflow for a calcium mobilization assay.
Experimental Protocols
In Vitro Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol details the steps to assess the lack of inhibitory activity of this compound on the M5 receptor compared to its active enantiomer using a fluorescent calcium indicator like Fluo-4 AM.[3]
Materials:
-
Human M5 receptor-expressing cells (e.g., CHO or HEK293 cells)
-
This compound
-
(S)-VU 6008667 (as a positive control for inhibition)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetylcholine (ACh)
-
Fluo-4 AM
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[3]
-
Probenecid (B1678239) (optional, to prevent dye extrusion)[4]
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescent plate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M5-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and (S)-VU 6008667 in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is consistent across all conditions and typically ≤ 0.1%.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions. A typical final concentration is 1-5 µM in assay buffer. Pluronic F-127 (0.02-0.04%) can be included to aid in dye solubilization.[5] If using, add probenecid to the loading solution (final concentration ~2.5 mM).[4]
-
Remove the cell culture medium from the wells and wash once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Incubation:
-
Carefully remove the dye loading solution from the wells.
-
Add 100 µL of assay buffer containing the different concentrations of this compound, (S)-VU 6008667, or vehicle (assay buffer with the same final DMSO concentration) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injection system, add a pre-determined concentration of acetylcholine (typically an EC₈₀ concentration to allow for the detection of inhibition) to all wells simultaneously.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of acetylcholine.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence (ΔF).
-
Normalize the data to the vehicle control wells (0% inhibition) and a positive control for maximal inhibition if available.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
For (S)-VU 6008667, fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
For this compound, no significant inhibition is expected, and therefore, an IC₅₀ value should not be calculable within the tested concentration range.
-
Conclusion
This compound is an indispensable tool for researchers studying the M5 muscarinic acetylcholine receptor. Its lack of activity as a negative allosteric modulator makes it the perfect negative control to use alongside its active (S)-enantiomer. By employing the protocols outlined in this document, researchers can confidently validate that the observed effects of (S)-VU 6008667 in calcium imaging experiments are specifically due to the negative allosteric modulation of the M5 receptor. This rigorous approach is crucial for the accurate interpretation of experimental data and for advancing our understanding of M5 receptor pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-VU 6008667 for Microdialysis Studies of Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VU 6008667 is the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM), (S)-VU 6008667. In neuroscience research, particularly in the study of neurotransmitter systems, the use of an inactive enantiomer as a negative control is crucial for demonstrating the specificity of the pharmacological effects of the active compound. These application notes provide a detailed protocol for utilizing this compound in conjunction with its active (S)-enantiomer in in vivo microdialysis studies to investigate their effects on dopamine (B1211576) and acetylcholine levels in key brain regions such as the nucleus accumbens (NAc) and ventral tegmental area (VTA).
The M5 receptor is of significant interest as it is the primary muscarinic receptor subtype expressed on dopaminergic neurons in the VTA and substantia nigra pars compacta.[1] Modulation of M5 receptors is hypothesized to influence dopamine release in terminal fields like the NAc, which is a critical node in the brain's reward circuitry.[1][2] Therefore, investigating the impact of selective M5 NAMs on dopamine and acetylcholine dynamics can provide valuable insights into the role of the cholinergic system in modulating dopaminergic neurotransmission.
These protocols are designed to guide researchers in setting up and conducting rigorous in vivo microdialysis experiments to assess the neurochemical profile of M5 receptor modulation.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from a proposed microdialysis study investigating the effects of intra-VTA infusion of this compound and (S)-VU 6008667 on extracellular dopamine levels in the nucleus accumbens and acetylcholine levels in the ventral tegmental area.
Table 1: Effect of Intra-VTA Infusion of this compound and (S)-VU 6008667 on Extracellular Dopamine Levels in the Nucleus Accumbens
| Treatment Group (Intra-VTA Infusion) | Baseline DA (nM) | Post-Infusion DA (nM) | % Change from Baseline |
| aCSF (Vehicle) | 1.5 ± 0.2 | 1.6 ± 0.3 | +6.7% |
| This compound (30 µM) | 1.4 ± 0.3 | 1.5 ± 0.2 | +7.1% |
| (S)-VU 6008667 (10 µM) | 1.6 ± 0.2 | 1.3 ± 0.2 | -18.8% |
| (S)-VU 6008667 (30 µM) | 1.5 ± 0.3 | 0.9 ± 0.1 | -40.0% |
Data are presented as mean ± SEM. DA concentrations are determined from microdialysis samples collected from the nucleus accumbens.
Table 2: Effect of Intra-VTA Infusion of this compound and (S)-VU 6008667 on Extracellular Acetylcholine Levels in the Ventral Tegmental Area
| Treatment Group (Intra-VTA Infusion) | Baseline ACh (nM) | Post-Infusion ACh (nM) | % Change from Baseline |
| aCSF (Vehicle) | 2.1 ± 0.4 | 2.2 ± 0.5 | +4.8% |
| This compound (30 µM) | 2.3 ± 0.3 | 2.4 ± 0.4 | +4.3% |
| (S)-VU 6008667 (10 µM) | 2.2 ± 0.5 | 2.1 ± 0.4 | -4.5% |
| (S)-VU 6008667 (30 µM) | 2.4 ± 0.4 | 2.3 ± 0.5 | -4.2% |
Data are presented as mean ± SEM. ACh concentrations are determined from microdialysis samples collected from the ventral tegmental area.
Mandatory Visualizations
Experimental Protocols
I. Stereotaxic Surgery and Animal Recovery
Objective: To surgically implant guide cannulae into the ventral tegmental area (VTA) for drug infusion and the nucleus accumbens (NAc) for microdialysis sampling in rodents.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Guide cannulae (26-gauge) and dummy cannulae
-
Dental cement
-
Surgical drill and bits
-
Suturing materials
-
Analgesics and post-operative care supplies
Protocol:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull at the desired coordinates for the VTA and NAc based on a rat brain atlas (e.g., Paxinos and Watson).
-
VTA Coordinates (from Bregma): A/P -5.6 mm, M/L ±0.8 mm, D/V -7.5 mm from skull surface.
-
NAc Coordinates (from Bregma): A/P +1.7 mm, M/L ±1.5 mm, D/V -6.5 mm from skull surface.
-
-
Slowly lower the guide cannulae to the target depth.
-
Secure the cannulae to the skull using dental cement and anchor screws.
-
Insert dummy cannulae to keep the guide cannulae patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover for at least 7 days before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Objective: To collect extracellular fluid from the NAc while infusing compounds into the VTA.
Materials:
-
Recovered rat with implanted cannulae
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump and liquid switch
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4.[3]
-
This compound and (S)-VU 6008667 dissolved in aCSF.
-
Tubing (FEP or PEEK)
Protocol:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannulae.
-
Insert the microdialysis probes through the guide cannulae into the VTA and NAc.
-
Connect the probe in the NAc to the syringe pump and fraction collector.
-
Connect the probe in the VTA to the infusion pump for retrodialysis.
-
Perfuse both probes with aCSF at a constant flow rate (e.g., 1-2 µL/min).[3]
-
Allow the system to equilibrate for 2-3 hours.
-
Collect 3-4 baseline dialysate samples from the NAc every 20 minutes.
-
Switch the perfusion medium for the VTA probe to either aCSF (vehicle), this compound (e.g., 30 µM), or (S)-VU 6008667 (e.g., 10 µM or 30 µM).
-
Continue collecting dialysate samples from the NAc for at least 2 hours following the start of the intra-VTA infusion.
-
For measuring ACh in the VTA, the microdialysis probe in this region would be connected to the fraction collector, and the NAc probe could be used for a different purpose or omitted. An acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) should be included in the aCSF to prevent ACh degradation.[3]
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify probe placement.
III. Neurotransmitter Analysis
Objective: To quantify the concentration of dopamine and acetylcholine in the collected microdialysate samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).
-
Analytical column suitable for catecholamine and acetylcholine separation.
-
Mobile phase appropriate for the specific analysis.
-
Dopamine and acetylcholine standards.
-
Internal standard (optional but recommended).
Protocol:
-
Prepare a calibration curve using known concentrations of dopamine and acetylcholine standards.
-
Inject a small volume (e.g., 10-20 µL) of each dialysate sample into the HPLC system.
-
Separate the neurotransmitters on the analytical column.
-
Detect the analytes using the electrochemical detector set at an appropriate potential.
-
Quantify the concentration of dopamine and acetylcholine in the samples by comparing their peak heights or areas to the standard curve.
-
Express the results as a percentage change from the average baseline concentration for each animal.
By following these detailed protocols, researchers can effectively utilize this compound as a negative control to elucidate the specific role of M5 receptor modulation on dopaminergic and cholinergic neurotransmission.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M5 muscarinic receptors are needed for slow activation of dopamine neurons and for rewarding brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventral Tegmental Area M5 Muscarinic Receptors Mediate Effort-Choice Responding and Nucleus Accumbens Dopamine in a Sex-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-VU 6008667 and M1 Positive Allosteric Modulators
Disclaimer: This document provides general guidance on the stability, storage, and handling of small molecule M1 Positive Allosteric Modulators (PAMs). As specific stability data for (R)-VU 6008667 is not publicly available, the following information is based on best practices for small molecule drug discovery and may not be specific to this compound. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1: While specific data for this compound is unavailable, general recommendations for small molecule inhibitors are as follows:
-
Solid Form: Store in a cool, dark, and dry place. For long-term storage, it is advisable to store the compound at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[1]
-
In Solution (e.g., DMSO): Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] It is best practice to use amber vials or wrap tubes in foil to protect from light.[1]
Q2: What are the common causes of degradation for small molecule M1 PAMs like this compound?
A2: Degradation of small molecules can occur through several mechanisms:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, often catalyzed by light, heat, or metal ions.
-
Photodegradation: Breakdown caused by exposure to light, especially UV light.
-
Thermal Degradation: Instability at elevated temperatures.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: A common method to assess compound stability is to incubate it under your specific assay conditions (e.g., in cell culture media at 37°C) and measure its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A significant decrease in the parent compound's concentration over time indicates instability.
Q4: I'm observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are a common symptom of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable results. It is also possible for degradation products to have off-target effects that can interfere with your assay.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound and other M1 PAMs.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity | 1. Compound Degradation: The compound may have degraded in the stock solution or in the assay medium. 2. Precipitation: The compound may have precipitated out of solution upon dilution into aqueous buffers. | 1. Assess Stability: Perform a stability study under your experimental conditions (see Experimental Protocols). Prepare fresh stock solutions and minimize freeze-thaw cycles. 2. Check Solubility: Visually inspect for precipitation. Determine the kinetic solubility in your assay buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5%.[1] |
| High background or off-target effects | 1. Degradation Products: Degradants may have biological activity. 2. High Compound Concentration: The concentration used may be causing non-specific effects. | 1. Confirm Purity: Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. |
| Difficulty dissolving the solid compound | 1. Inappropriate Solvent: The chosen solvent may not be suitable. 2. Low-Quality Solvent: The solvent may contain water or other impurities. | 1. Consult Supplier Data: If available, check the manufacturer's datasheet for recommended solvents. 2. Use Anhydrous Solvent: Use high-purity, anhydrous solvents for preparing stock solutions. Gentle warming or sonication can aid dissolution. |
Experimental Protocols
Protocol 1: General Assessment of Compound Stability in Solution
Objective: To determine the stability of a small molecule in a specific buffer or cell culture medium over time.
Materials:
-
Compound of interest (e.g., this compound)
-
Anhydrous DMSO
-
Assay buffer or cell culture medium
-
Incubator (e.g., 37°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).
-
Incubation: Dilute the stock solution to the final experimental concentration in the assay buffer or medium.
-
Time Points: Aliquot the solution and incubate at the desired temperature. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: At each time point, stop any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining against time to determine the degradation rate and half-life.
Visualizations
Caption: M1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Logic for Experimental Variability.
References
Technical Support Center: Troubleshooting Behavioral Experiment Variability with (R)-VU 6008667 and its Active Enantiomer (S)-VU6008667
Welcome to the technical support center for researchers utilizing the M5 negative allosteric modulator (NAM), VU6008667. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in behavioral experiments. Note that (R)-VU 6008667 is the inactive enantiomer, while the pharmacological effects are attributed to (S)-VU6008667 .
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our behavioral data with VU6008667. What are the primary pharmacological factors to consider?
A1: Variability in behavioral outcomes with VU6008667 can stem from several compound-specific factors:
-
Enantiomeric Purity: Ensure you are using the active (S)-enantiomer for your experiments. The (R)-enantiomer is reported to be inactive, and any contamination of your (S)-VU6008667 stock with the (R)-form could lead to inconsistent dosing of the active compound.
-
Pharmacokinetics: (S)-VU6008667 has high central nervous system (CNS) penetration, which is favorable for behavioral studies. However, it also has a moderate oral bioavailability of 17% and a short half-life of approximately 2.3 hours in rats.[1] This means that the timing of administration relative to behavioral testing is critical and can be a major source of variability. Inconsistent absorption following oral gavage can also lead to variable plasma and brain concentrations.
-
Mechanism of Action: As a negative allosteric modulator, (S)-VU6008667 reduces the activity of the M5 receptor in response to the endogenous ligand, acetylcholine (B1216132). The magnitude of its effect can, therefore, be influenced by the baseline cholinergic tone in the specific brain regions mediating the behavior being assessed. This tone can fluctuate with time of day and level of arousal.
Q2: What are the expected behavioral effects of the active enantiomer, (S)-VU6008667?
A2: Preclinical studies have primarily investigated the role of M5 NAMs in addiction and exploratory behaviors. Key findings for (S)-VU6008667 and M5 receptor knockout models include:
-
Reduced Opioid Self-Administration: (S)-VU6008667 has been shown to decrease oxycodone self-administration in rats.[2][3]
-
Decreased Novelty Exploration: A mild decrease in novelty exploration has been observed with (S)-VU6008667 administration.[2]
-
Effects on Exploration and Habituation: Studies with M5 receptor knockout mice, which mimic the effect of an M5 NAM, have shown reduced exploration of the center of an open field and impaired habituation, with these effects being more pronounced in male mice.[4][5]
Q3: We are seeing a general decrease in activity in our animals treated with (S)-VU6008667. How can we differentiate a specific behavioral effect from sedation or malaise?
A3: This is a critical consideration. It is important to include control measures to rule out non-specific effects. Consider the following:
-
Motor Function Tests: Employ assays like the rotarod test to assess motor coordination. Studies have shown that M5 NAMs like VU6008667 do not typically impair motor coordination.[2]
-
Sucrose (B13894) Preference Test: To assess for anhedonia (a state of reduced pleasure), which could manifest as decreased activity, a sucrose preference test can be utilized. M5 receptor deletion did not affect hedonia in the sucrose preference test.[4][5]
-
Dose-Response Curve: A carefully planned dose-response study can help identify a therapeutic window where specific behavioral effects are observed without causing overt sedation.
Troubleshooting Guides
Issue 1: High Variability in Oral Dosing Experiments
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | VU6008667 is a lipophilic molecule and may have low aqueous solubility, leading to inconsistent absorption. Recommendation: Conduct formulation screens to identify a vehicle that maximizes solubility. Common vehicles for preclinical oral administration include solutions in PEG400, Tween 80, or suspensions in methylcellulose. |
| First-Pass Metabolism | The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, contributing to its moderate oral bioavailability. Recommendation: For initial proof-of-concept studies, consider intraperitoneal (IP) or subcutaneous (SC) administration to bypass first-pass metabolism and achieve more consistent plasma concentrations. |
| Efflux by Transporters | The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it out of cells and reduce absorption. Recommendation: While not a routine solution for therapeutic development, for mechanistic studies, co-administration with a P-gp inhibitor can help determine if efflux is a significant factor. |
Issue 2: Inconsistent Behavioral Effects Across Testing Days
| Potential Cause | Troubleshooting Step |
| Short Half-Life | With a half-life of ~2.3 hours in rats, the timing between drug administration and behavioral testing is crucial.[1] Recommendation: Standardize the time of day for dosing and testing. Ensure that the behavioral assay is conducted within the expected window of peak brain exposure. |
| Circadian Rhythms | The activity of the cholinergic system and the expression of M5 receptors may vary across the circadian cycle. Recommendation: Conduct all behavioral testing at the same time of day to minimize variability due to circadian fluctuations. |
| Experimenter-Induced Variability | Differences in handling, scent (e.g., perfumes, lotions), and even the sex of the experimenter can influence rodent behavior. Recommendation: Have a single, well-trained experimenter conduct all behavioral testing for a given cohort. Standardize handling procedures and minimize strong scents in the testing room. |
Data Presentation
Summarize quantitative data from your behavioral experiments in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Summary for a Novel Object Recognition Task
| Group | N | Total Exploration Time (s) | Discrimination Index |
| Vehicle | 12 | 125.3 ± 10.2 | 0.62 ± 0.08 |
| (S)-VU6008667 (10 mg/kg) | 12 | 118.9 ± 9.8 | 0.45 ± 0.10* |
| (S)-VU6008667 (30 mg/kg) | 12 | 105.1 ± 12.5 | 0.31 ± 0.09** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
Novel Object Recognition (NOR) Task
This task assesses recognition memory.
-
Habituation (Day 1): Allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.
-
Training/Sample Phase (Day 2): Place two identical objects in the arena. Allow the animal to explore the objects for a set amount of time (e.g., 10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer vehicle or (S)-VU6008667 at a predetermined time before the test phase, considering its short half-life.
-
Test/Choice Phase (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set time (e.g., 5 minutes).
-
Data Analysis: Score the time spent exploring each object. Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Open Field Test
This assay is used to assess locomotor activity and anxiety-like behavior.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Procedure: Place the animal in the center of an open field arena (e.g., 40x40 cm).
-
Data Collection: Use an automated tracking system to record the animal's activity for a set duration (e.g., 15-30 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the parameters between treatment groups to assess effects on general locomotion and anxiety-like behavior. A significant reduction in the time spent in the center of the arena can be indicative of an anxiogenic-like effect.
Visualizations
Caption: M5 receptor signaling pathway and the inhibitory action of (S)-VU6008667.
Caption: General workflow for a behavioral experiment with (S)-VU6008667.
Caption: Logical troubleshooting flow for addressing behavioral experiment variability.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 5. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-VU 6008667 Dosage for Cognitive Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dosage of (R)-VU 6008667 and its related compounds in cognitive studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the (R)-enantiomer of a selective M5 muscarinic acetylcholine (B1216132) receptor (M5R) negative allosteric modulator (NAM). It is considered the inactive enantiomer, with the (S)-enantiomer being the active component responsible for M5R NAM activity. The racemic mixture, (Rac)-VU 6008667, is often utilized in in vivo studies. The active (S)-enantiomer does not directly block the acetylcholine binding site but rather binds to an allosteric site on the M5 receptor. This induces a conformational change that reduces the receptor's affinity and/or efficacy for acetylcholine.
Q2: What is the recommended dosage of (Rac)-VU 6008667 for in vivo cognitive studies?
Direct dose-response studies of (Rac)-VU 6008667 in dedicated cognitive assays are not extensively published. However, studies on other behavioral paradigms provide a valuable starting point. For instance, in a cue-induced reinstatement model of oxycodone seeking in rats, intraperitoneal (i.p.) doses of 10 and 30 mg/kg of (Rac)-VU 6008667 were shown to be effective.[1] Importantly, a recent study by Teal et al. (2023) reported that both acute and chronic administration of VU6008667 at these doses had little to no effect on cognition in rats.[1] This suggests that at dosages effective in addiction models, (Rac)-VU 6008667 may not produce confounding cognitive effects, which is a critical consideration for study design.
Q3: Is this compound expected to have any effect on cognition?
As the inactive enantiomer, this compound is not expected to exert significant effects on cognitive function. Its primary utility in research is as a negative control to confirm that any observed effects of the racemate are due to the activity of the (S)-enantiomer at the M5 receptor.
Q4: What are the key pharmacokinetic properties of (Rac)-VU 6008667 to consider?
(Rac)-VU 6008667 possesses high central nervous system (CNS) penetration and a relatively short half-life in rats, making it well-suited for in vivo studies where rapid clearance is desirable. This contrasts with older M5 NAMs like ML375, which has a much longer half-life.
Q5: What is a recommended vehicle for in vivo administration of (Rac)-VU 6008667?
A commonly used vehicle for intraperitoneal (i.p.) administration of (Rac)-VU 6008667 is a suspension in 5% DMSO and 95% sterile saline. Another reported vehicle formulation is a mixture of 10% DMSO, 10% Tween 80, and 80% sterile water. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration.
Troubleshooting Guide for Cognitive Studies
This guide provides troubleshooting for common issues encountered during cognitive experiments, particularly the Novel Object Recognition Test (NORT), when using (Rac)-VU 6008667.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect on cognitive task at expected doses (e.g., 10-30 mg/kg) | 1. Compound Inactivity: As reported, (Rac)-VU 6008667 may not impact the specific cognitive domain being tested at these concentrations.[1] 2. Insufficient Dose: The required dose to observe a cognitive effect (if any) may be higher than the tested range. 3. Timing of Administration: The time between drug administration and behavioral testing may not align with the compound's peak brain exposure. | 1. Confirm the finding: The lack of a cognitive effect could be a valid scientific finding. Consider if this aligns with your hypothesis. 2. Conduct a dose-response study: Test a wider range of doses to determine if a cognitive effect can be observed at higher concentrations. 3. Optimize timing: Based on pharmacokinetic data, adjust the pre-treatment interval to coincide with the expected Tmax in the brain. |
| High variability in behavioral responses between subjects | 1. Inconsistent Drug Administration: Variations in injection volume or technique can lead to differing drug exposures. 2. Individual Differences in Metabolism: Natural variations in animal metabolism can affect drug clearance and efficacy. 3. Stress-induced variability: Animal handling and the experimental environment can significantly impact performance in cognitive tasks. | 1. Standardize administration: Ensure all injections are performed consistently by a trained individual. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual metabolic differences. 3. Habituation: Thoroughly habituate animals to the testing environment and handling procedures to minimize stress. |
| Animals show no preference for the novel object in the NORT | 1. Procedural Issues: The familiarization time may be too long or too short, or the inter-trial interval may be inappropriate for the memory phase being tested. 2. Object Issues: The objects may not be sufficiently distinct, or one may be inherently more interesting or fear-provoking than the other. 3. Compound-induced Anxiolysis or Anxiogenesis: The compound could be altering the animal's anxiety state, affecting its exploratory behavior. | 1. Optimize NORT protocol: Conduct pilot studies to determine the optimal familiarization time and inter-trial interval for your specific animal strain and age. 2. Object selection: Use objects of similar size and complexity but with distinct features. Counterbalance the use of objects as "novel" and "familiar". 3. Assess anxiety levels: Use an open field test or elevated plus maze to determine if the compound alters anxiety-like behavior at the doses used for cognitive testing. |
| General decrease in motor activity or exploration | 1. Sedative Effects of the Compound: At higher doses, the compound may induce sedation, leading to reduced movement. 2. Vehicle Effects: The vehicle itself may have sedative or aversive properties. | 1. Dose-response for locomotor activity: Test the effects of a range of doses on locomotor activity in an open field test. 2. Vehicle control: Always include a vehicle-only control group to assess the behavioral effects of the vehicle. |
Quantitative Data Summary
Table 1: In Vivo Dosage of (Rac)-VU 6008667 in a Rat Behavioral Model
| Compound | Dose (mg/kg) | Route of Administration | Behavioral Assay | Observed Effect | Reference |
| (Rac)-VU 6008667 | 10 | i.p. | Cue-Induced Reinstatement of Oxycodone Seeking | Blocked reinstatement | [1] |
| (Rac)-VU 6008667 | 30 | i.p. | Cue-Induced Reinstatement of Oxycodone Seeking | Blocked reinstatement | [1] |
| (Rac)-VU 6008667 | 10, 30 | i.p. | Cognitive Tasks | Little to no effect on cognition | [1] |
Experimental Protocols
Novel Object Recognition Test (NORT) - General Protocol
-
Habituation Phase:
-
Individually habituate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days. The arena should be empty during this phase.
-
-
Familiarization/Training Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to freely explore the objects for a predetermined period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific duration. The length of the ITI determines the type of memory being assessed (e.g., short-term: 1-2 hours; long-term: 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set time (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (F) and the novel object (N).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Visualizations
References
Technical Support Center: Investigating M1/M4 Muscarinic Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing M1/M4 muscarinic receptor agonists, with a specific focus on identifying and mitigating potential off-target effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the intended on-target effects of M1/M4 muscarinic receptor agonists?
M1 and M4 muscarinic acetylcholine (B1216132) receptors are key targets for therapeutic intervention in neuropsychiatric and neurodegenerative disorders. Activation of M1 receptors, predominantly expressed in the cortex and hippocampus, is associated with improvements in cognition and memory.[1][2][3] M4 receptor activation, with high expression in the striatum, is primarily linked to the modulation of dopamine (B1211576) release, offering potential antipsychotic effects.[1]
Q2: What are the most common off-target effects observed with M1/M4 muscarinic agonists, and what is their underlying cause?
The most frequently encountered off-target effects of M1/M4 agonists are a consequence of their unintended activation of M2 and M3 muscarinic receptors, which are widely distributed in the periphery.[4] The high degree of conservation in the orthosteric binding site for acetylcholine across all muscarinic receptor subtypes makes achieving high selectivity challenging.[4]
Common off-target effects include:
-
Gastrointestinal disturbances: Nausea, vomiting, diarrhea, and abdominal cramps, primarily mediated by M3 receptor activation in smooth muscle.[1][5]
-
Cardiovascular effects: Bradycardia (slowing of the heart rate) due to M2 receptor activation in the heart.[4][5]
-
Increased secretions: Excessive salivation, lacrimation (tearing), and sweating, largely due to M3 receptor stimulation.[5][6]
-
Urinary and respiratory effects: Increased urinary frequency and bronchospasm, mediated by M3 receptors in the bladder and airways, respectively.[5][6]
Q3: How can I determine if the observed effects in my experiment are due to on-target or off-target receptor activation?
To dissect the contribution of on-target versus off-target effects, a systematic approach involving subtype-selective antagonists and functional assays is recommended. A workflow for this process is outlined below. Additionally, comparing the effects of your compound in cell lines expressing only the target receptor (e.g., CHO-hM1) versus cell lines expressing off-target receptors (e.g., CHO-hM2, CHO-hM3) can provide valuable insights.
Troubleshooting Guide
Problem 1: My M1/M4 agonist shows a lower potency (higher EC50) in my functional assay than expected from published data.
-
Potential Cause: Cell line variability. The expression levels of the receptor and downstream signaling components can differ between cell lines and even between passages of the same cell line, altering the stimulus-response coupling.[7]
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers for all experiments.[7]
-
Characterize the expression level of the target receptor in your cell line.
-
Consider using a different cell line with a well-characterized receptor expression level.
-
-
Potential Cause: Assay-dependent potency. The measured potency of an agonist can vary depending on the functional assay used (e.g., calcium mobilization vs. cAMP inhibition).[7] This can be due to differences in the signaling pathways and their amplification.
-
Troubleshooting Steps:
-
If possible, test the compound in multiple functional assays that measure different downstream signaling events.
-
Compare your results to literature data that utilized a similar assay system.
-
Problem 2: I am observing significant off-target effects at concentrations close to the on-target effective concentration.
-
Potential Cause: Poor subtype selectivity of the compound. The agonist may have comparable affinities for M1/M4 and M2/M3 receptors.
-
Troubleshooting Steps:
-
Perform a comprehensive selectivity profiling of your compound across all five muscarinic receptor subtypes (M1-M5) using radioligand binding assays and functional assays.
-
Consider using a more selective M1 or M4 agonist or a positive allosteric modulator (PAM), which binds to a less conserved allosteric site and can offer greater subtype selectivity.[4][8]
-
Problem 3: High non-specific binding is obscuring the signal in my radioligand binding assay.
-
Potential Cause: The radioligand is binding to non-receptor components such as lipids, proteins, or the filter membrane.[7]
-
Troubleshooting Steps:
Data Presentation
Table 1: On-Target vs. Potential Off-Target Effects of M1/M4 Muscarinic Agonists
| Receptor Subtype | Primary Location | On-Target/Off-Target | Associated Effects |
| M1 | Central Nervous System (Cortex, Hippocampus) | On-Target | Improved cognition and memory |
| M4 | Central Nervous System (Striatum) | On-Target | Antipsychotic-like effects, modulation of dopamine release |
| M2 | Heart, Central Nervous System | Off-Target | Bradycardia, potential cognitive side effects |
| M3 | Smooth Muscle (GI tract, bladder, airways), Glands | Off-Target | Diarrhea, urination, bronchospasm, salivation, lacrimation |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity
This protocol is used to determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compound stock solution.
-
Atropine (B194438) for determining non-specific binding.
-
Assay buffer (e.g., Krebs buffer).
-
96-well filter plates (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes (e.g., 7 µ g/well ), a fixed concentration of [3H]-NMS (e.g., 0.5 nM), and varying concentrations of the test compound.[9]
-
For determining non-specific binding, add a high concentration of atropine (e.g., 10 µM) to a set of wells.[9]
-
Incubate the plate for 1 hour at 25°C.[9]
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold water (e.g., 5 x 0.5 mL).[9]
-
Dry the filter plates, add scintillation fluid to each well, and measure the bound radioactivity using a scintillation counter.[9]
-
Calculate the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - Calcium Mobilization for M1/M3 Receptor Activation
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M1 and M3.
Materials:
-
Cells expressing the M1 or M3 receptor (e.g., CHO-hM1 or CHO-hM3).
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound stock solution.
-
Fluorescence plate reader with an injector.
Procedure:
-
Seed the cells into the 96-well plates and allow them to adhere and grow to near confluency.[10][11]
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.[10]
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence, then inject the test compound into the wells and continue to measure the fluorescence intensity in real-time.[10]
-
Calculate the change in fluorescence for each well and plot it against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of the compound.[10]
Protocol 3: Functional Assay - cAMP Inhibition for M2/M4 Receptor Activation
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following the activation of Gi-coupled receptors like M2 and M4.
Materials:
-
Cells expressing the M2 or M4 receptor (e.g., CHO-hM2 or CHO-hM4).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Commercial cAMP detection kit (e.g., HTRF, ELISA).
-
Test compound stock solution.
-
96-well plates.
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.[10]
-
Pre-treat the cells with varying concentrations of the test compound for a specified time.
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.[10]
-
Quantify the amount of cAMP in each well using a commercial detection kit according to the manufacturer's instructions.[10][12][13]
-
Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[10]
Visualizations
Caption: Muscarinic Receptor G-Protein Signaling Pathways.
Caption: Workflow for Muscarinic Receptor Subtype Selectivity Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. pa2online.org [pa2online.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing poor solubility of (R)-VU 6008667 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vitro solubility of the research compound (R)-VU 6008667. The following information is intended for researchers, scientists, and drug development professionals to assist in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving this compound to make a stock solution. What is the recommended solvent?
A1: this compound exhibits low solubility in aqueous solutions. For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.
Troubleshooting Steps:
-
Start with an appropriate solvent: Begin by attempting to dissolve this compound in 100% DMSO.
-
Gentle Warming: If solubility is still an issue, gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
Sonication: Utilize a bath sonicator to aid in dissolution. Sonicate for 10-15 minute intervals.
-
Vortexing: Vigorous vortexing can also help to break up any aggregates and facilitate dissolution.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture media. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or media. The key is to minimize the final concentration of the organic solvent and to employ methods that keep the compound in solution.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your final assay volume, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use a Co-solvent: Consider using a co-solvent system. For example, a 1:1 mixture of DMSO and ethanol (B145695) or DMSO and polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon dilution.[1][2]
-
Pluronic F-68: Prepare a stock solution of Pluronic F-68 (a non-ionic surfactant) in your cell culture medium. The addition of surfactants can help to create micelles that encapsulate the compound, preventing precipitation.[3]
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, step-wise dilutions. This can sometimes prevent the compound from crashing out of solution.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A3: Yes, inconsistent results are a hallmark of poor compound solubility. If the compound is not fully dissolved, the actual concentration in your assay will vary, leading to unreliable data.
Troubleshooting Steps:
-
Visually Inspect for Precipitate: Before adding the compound to your cells, carefully inspect the diluted solution for any visible precipitate. If you see any, do not proceed with the experiment.
-
Pre-warm Media: Pre-warming your cell culture media to 37°C before adding the compound stock can sometimes help to maintain solubility.
-
Increase Mixing: Ensure thorough mixing of the compound in the media before adding it to the cells.
-
Consider Alternative Formulations: If solubility issues persist, exploring alternative formulation strategies such as lipid-based formulations or cyclodextrin (B1172386) complexes may be necessary for consistent in vitro results.[4][5][6]
Quantitative Data Summary
Table 1: Solubility Profile of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~5 |
| Polyethylene Glycol 400 (PEG400) | ~20 |
Table 2: Comparison of Formulation Strategies for In Vitro Use
| Formulation Strategy | Final Concentration Achieved in Aqueous Media | Observations |
| 0.5% DMSO | Up to 10 µM | Stable for < 2 hours |
| 0.5% DMSO + 0.1% Pluronic F-68 | Up to 50 µM | Stable for > 6 hours |
| 1% Solutol HS-15 | Up to 100 µM | Forms a clear microemulsion |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin | Up to 200 µM | Stable for > 24 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes.
-
Vortex again. If necessary, sonicate in a bath sonicator for 15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Media using Pluronic F-68
-
Prepare a 1% (w/v) stock solution of Pluronic F-68 in your desired cell culture medium.
-
Warm the Pluronic F-68 solution and your cell culture medium to 37°C.
-
To prepare a 100 µM working solution, first dilute your 10 mM DMSO stock of this compound into the 1% Pluronic F-68 solution to an intermediate concentration (e.g., 1 mM).
-
Immediately vortex the intermediate dilution.
-
Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is below 0.5%.
-
Mix thoroughly by inverting the tube several times.
-
Use the final diluted solution immediately in your experiment.
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: A logical flowchart for troubleshooting solubility issues with this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Interpreting unexpected results with (R)-VU 6008667
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-VU 6008667.
This compound is the inactive (R)-enantiomer of VU 6008667, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1] As the inactive enantiomer, this compound is an essential tool for control experiments to ensure that the observed effects of the active (S)-enantiomer are specifically due to its interaction with the M5 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
A1: this compound is the less active enantiomer and is considered to be devoid of M5 negative allosteric modulator (NAM) activity, with a reported IC50 greater than 10 μM.[1] It should serve as a negative control in your experiments to demonstrate the stereospecificity of the effects observed with the active (S)-enantiomer (VU 6008667).
Q2: Why am I observing some activity with this compound in my assay?
A2: Unexpected activity from an inactive enantiomer can arise from several factors:
-
Chiral Impurity: The batch of this compound may contain a small amount of the highly active (S)-enantiomer. Even minor contamination can lead to observable effects, especially at higher concentrations.
-
Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to non-specific effects.
-
Compound Degradation: The compound may degrade over time or under certain experimental conditions, potentially forming active byproducts.
-
Experimental Artifacts: The observed activity could be an artifact of the assay system itself, unrelated to the compound's specific activity.
Q3: How can I verify the chiral purity of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the standard methods for determining enantiomeric purity.[2][3] It is recommended to obtain a certificate of analysis from the supplier detailing the enantiomeric excess (e.e.) of your batch. If you suspect contamination, you may need to perform your own chiral separation analysis.
Q4: What is the mechanism of action of the active enantiomer, (S)-VU 6008667?
A4: (S)-VU 6008667 is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. It binds to a site on the receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.[4] This leads to a decrease in downstream signaling, such as the mobilization of intracellular calcium.[4]
Troubleshooting Guide: Unexpected Activity of this compound
This guide provides a systematic approach to troubleshooting unexpected results when using this compound as a negative control.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low-level, dose-dependent activity observed. | 1. Contamination with the active (S)-enantiomer. 2. Off-target effects at high concentrations. | 1a. Verify the enantiomeric purity of your this compound sample via chiral HPLC or SFC. 1b. If possible, obtain a new, high-purity batch of the compound. 2a. Perform a dose-response curve with a wide range of concentrations to determine if the effect is only present at high concentrations. 2b. If available, test the compound in a counterscreen against other relevant receptors or targets. |
| Inconsistent or variable activity between experiments. | 1. Compound instability or degradation. 2. Inconsistent sample preparation. | 1a. Prepare fresh stock solutions for each experiment. 1b. Store the compound under the recommended conditions (typically -20°C or -80°C as a solid). 2a. Ensure consistent and accurate pipetting and dilution of the compound. 2b. Use a consistent solvent for dissolving the compound and ensure the final solvent concentration is the same across all experimental conditions. |
| Activity observed is not consistent with M5 receptor signaling. | Off-target effects. | 1. Research potential off-target liabilities for this chemical scaffold. 2. Utilize a panel of cell lines with and without M5 receptor expression to determine if the effect is M5-dependent. |
| All wells, including vehicle controls, show similar levels of activity. | Assay artifact or solvent toxicity. | 1. Run a vehicle-only control to assess the effect of the solvent on the assay. 2. Optimize the assay conditions, such as incubation times and cell density. 3. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Experimental Protocols
M5 Receptor-Mediated Calcium Mobilization Assay
This protocol is a general guideline for measuring the effect of this compound on M5 receptor activation using a fluorescent calcium indicator in a 96-well format.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Calcium 6 AM).
-
Probenecid (if required to prevent dye extrusion).
-
This compound and (S)-VU 6008667 stock solutions (e.g., 10 mM in DMSO).
-
Acetylcholine (ACh) stock solution.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M5-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by diluting the fluorescent calcium indicator in Assay Buffer. Probenecid may be included to improve dye retention.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and (S)-VU 6008667 in Assay Buffer. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Add the compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC80) into each well.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition of the ACh response by this compound and (S)-VU 6008667.
-
For the active (S)-enantiomer, determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
M5 Muscarinic Receptor Signaling Pathway
Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of (S)-VU 6008667.
Troubleshooting Workflow for Unexpected Activity
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing (R)-VU 6008667* and other M1 PAM Studies by Minimizing Animal Stress
DISCLAIMER: (R)-VU 6008667 appears to be a misnomer in publicly available scientific literature. This guide will focus on the well-documented M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0486846 , and provide general best practices applicable to this class of compounds. Researchers should always refer to the specific documentation for their compound of interest.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animal subjects during studies with M1 PAMs like VU0486846. Minimizing stress is not only an ethical imperative but also crucial for the validity and reproducibility of scientific data.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with M1 PAMs, with a focus on animal welfare and data quality.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in behavioral data | Animal stress from handling, injection, or novel environments. | Implement low-stress handling techniques such as tunnel or cup handling instead of tail-lifting.[1][2][3] Ensure thorough habituation to the testing environment and procedures.[4][5][6] |
| Inconsistent drug administration. | For oral gavage, ensure proper technique to avoid esophageal irritation. For intraperitoneal (IP) injections, use a fresh, sterile needle for each animal.[7] Consider administration in drinking water for chronic studies to reduce handling stress.[8] | |
| Animals exhibit signs of cholinergic side effects (e.g., salivation, diarrhea, tremors) | The compound may have off-target activity or excessive M1 receptor activation. | Carefully monitor animals for adverse effects, especially during dose-finding studies.[9] Reduce the dose or consider a different M1 PAM with a better selectivity profile if available.[10][11] |
| High dose of the compound. | Review the literature for established dose ranges. Perform a dose-response study to find the optimal therapeutic window with minimal side effects. | |
| Reduced exploration in the Novel Object Recognition (NOR) test | Anxiety and stress due to handling or the testing arena. | Acclimatize mice to the testing room for at least one hour before the test.[4][5][6] Use low, diffuse lighting in the testing arena (around 20 lux).[4][5][6] Handle mice for 1-2 minutes daily for at least a week leading up to the test.[4][5] |
| "Floating" or excessive freezing behavior in the Morris Water Maze (MWM) | High stress and anxiety levels. | Ensure water temperature is appropriate (around 22-24°C) to reduce freezing behavior.[12] Provide adequate handling and habituation to the testing room to reduce anxiety.[12] |
| Learned helplessness. | Space out trials to allow for recovery. Provide a resting platform under a heat lamp between trials. | |
| Inconsistent food and water intake with oral drug administration | Palatability of the drug formulation. | If administering in drinking water, monitor intake to ensure proper dosing. If intake is low, consider flavoring the water or switching to oral gavage for precise dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for VU0486846 in mice to minimize stress?
A1: For chronic studies, administering VU0486846 in the drinking water can be an effective way to reduce handling stress associated with repeated injections.[8] However, this method may lead to variability in drug intake. For acute studies requiring precise dosing, intraperitoneal (IP) injection is a common method.[13] Oral gavage is another alternative for precise oral dosing.[14] The choice of administration route should be carefully considered based on the experimental design and the need to minimize animal stress.
Q2: How can I minimize the stress associated with intraperitoneal (IP) injections?
A2: To minimize stress during IP injections, ensure that you are well-practiced in the technique to perform it quickly and accurately. Use a new, sterile needle of an appropriate gauge for each animal.[7] Proper restraint is crucial; firm but gentle handling can reduce the animal's distress. Acclimatizing the animals to handling prior to the start of injections can also be beneficial.
Q3: What are the potential cholinergic side effects of M1 PAMs and how can I mitigate them?
A3: M1 PAMs, especially those with some agonist activity, can cause cholinergic side effects such as salivation, diarrhea, and emesis.[9] While VU0486846 is reported to have a favorable safety profile with a lack of cholinergic adverse effects, it is crucial to monitor for any such signs.[11][15] If adverse effects are observed, consider reducing the dose. The goal is to use the lowest effective dose that produces the desired cognitive enhancement without causing distressing side effects.
Q4: What are the best handling practices to reduce anxiety in mice during cognitive testing?
A4: Recent studies strongly advocate for using non-aversive handling methods. Instead of picking mice up by the tail, use a handling tunnel or cup your hands to guide them.[1][2][3] Mice handled with these methods are more willing to explore and show less anxiety-related behavior, which can significantly improve the quality of data from behavioral tests like the NOR.[1][3] It is also important to handle the mice consistently throughout the study.[2]
Q5: How can the stress of the Morris Water Maze be minimized?
A5: The Morris Water Maze is inherently stressful. To mitigate this, ensure the water temperature is not too cold (around 22-24°C).[12] Thoroughly habituate the mice to the testing room and the experimenter. Keep the testing environment consistent with clear extra-maze cues.[16] Minimize the time the animal spends in the water by guiding it to the platform if it fails to find it within the allotted time. Provide a warm, dry holding cage with nesting material for recovery between trials.
Experimental Protocols
Protocol 1: Administration of VU0486846
Oral Administration in Drinking Water (Chronic Studies):
-
Calculate the total daily dose required per cage based on the average weight and water consumption of the mice.
-
Dissolve the calculated amount of VU0486846 in the drinking water. A common vehicle for similar compounds is water, though solubility should be confirmed.
-
Replace the medicated water bottles daily to ensure freshness and accurate concentration.
-
Monitor water intake daily to estimate the dose consumed by each animal.
Intraperitoneal (IP) Injection (Acute Studies):
-
Prepare the injection solution. A reported vehicle for VU0486846 is 10% Tween 80 in water.[13]
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
Protocol 2: Novel Object Recognition (NOR) Test with Minimal Stress
-
Habituation (Day 1-2):
-
Handle each mouse for 1-2 minutes per day for at least a week leading up to the test using a non-aversive method (tunnel or cupped hands).[4][5]
-
On the day before training, allow each mouse to freely explore the empty testing arena for 5-10 minutes to acclimate. The arena should be in a quiet room with diffuse, low lighting (e.g., 20 lux).[4][5][6]
-
-
Training/Familiarization (Day 3):
-
Place two identical objects in the arena.
-
Gently place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.
-
Return the mouse to its home cage.
-
-
Testing (Day 4):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back in the arena and record its exploration of both objects for 5 minutes.
-
A significant preference for the novel object (spending more time exploring it) indicates successful recognition memory.
-
Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Protocol 3: Morris Water Maze (MWM) with Minimal Stress
-
Pre-training (Day 1):
-
Place the mouse in the pool with a visible platform for 60 seconds. This allows the mouse to learn that there is an escape route.
-
-
Acquisition Training (Days 2-5):
-
The pool is filled with opaque water (using non-toxic white paint) with a hidden platform submerged 1 cm below the surface. Water temperature should be maintained at 22-24°C.[12][17]
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
For each trial, gently place the mouse into the water facing the wall at one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If it fails to find the platform, gently guide it to the platform and allow it to stay there for 30 seconds.
-
After each trial, place the mouse in a heated holding cage to dry.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates spatial memory.
-
Visualizations
Signaling Pathway
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by a Positive Allosteric Modulator.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo M1 PAM Studies.
References
- 1. speakingofresearch.com [speakingofresearch.com]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 6. youtube.com [youtube.com]
- 7. research.unc.edu [research.unc.edu]
- 8. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. axonmedchem.com [axonmedchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Frontiers | Divergence in Morris Water Maze-Based Cognitive Performance under Chronic Stress Is Associated with the Hippocampal Whole Transcriptomic Modification in Mice [frontiersin.org]
Technical Support Center: (S)-VU6008667 Dose-Response Curve Analysis
Important Note for Researchers: Initial characterization studies have revealed that the activity of VU6008667 resides in the (S)-enantiomer, which functions as a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor . The (R)-enantiomer is considered inactive. This technical support guide is therefore focused on the dose-response analysis of (S)-VU6008667 as an M5 NAM.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and data interpretation for (S)-VU6008667.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-VU6008667?
A1: (S)-VU6008667 is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). By binding to this allosteric site, (S)-VU6008667 reduces the receptor's response to ACh.
Q2: What is the primary signaling pathway for the M5 receptor?
A2: The M5 muscarinic receptor primarily couples to Gq/11 proteins.[2][3][4] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured in functional assays.
Q3: Why is my dose-response curve for (S)-VU6008667 showing no effect or a flat line?
A3: As a NAM, (S)-VU6008667 requires the presence of an orthosteric agonist (like acetylcholine or a synthetic agonist) to observe its inhibitory effect. If you are applying (S)-VU6008667 alone, you will likely not see a response. You must first stimulate the M5 receptor with an agonist to establish a baseline response, and then you can assess the ability of (S)-VU6008667 to inhibit this response.
Q4: What concentration of agonist should I use in my assay?
A4: A common practice is to use a concentration of the agonist that produces approximately 80% of the maximal response (an EC80 concentration). This provides a sufficient signal window to observe the inhibitory effects of the NAM.
Q5: I am observing a "bell-shaped" dose-response curve. What could be the cause?
A5: While less common with NAMs than with some positive allosteric modulators (PAMs), a bell-shaped curve could indicate off-target effects at higher concentrations, compound insolubility, or cytotoxicity. It is crucial to assess the solubility and potential for non-specific activity of your compound stock.
Troubleshooting Guides
In Vitro Calcium Mobilization Assay
| Problem | Possible Causes | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding density- Pipetting errors- Edge effects in the plate- Cell health issues | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer.- Check cell viability and morphology. |
| Low signal-to-background ratio | - Low M5 receptor expression in the cell line- Inefficient G-protein coupling- Suboptimal agonist concentration- Issues with the calcium-sensitive dye | - Use a cell line with confirmed high M5 receptor expression.- Consider co-transfection with a promiscuous G-protein like Gα16.- Optimize the agonist concentration to an EC80.- Ensure proper loading and functionality of the calcium dye. |
| Inconsistent IC50 values across experiments | - Variation in agonist concentration- Different passage numbers of cells- Instability of the compound in the assay buffer | - Prepare fresh agonist dilutions for each experiment.- Use cells within a defined passage number range.- Assess the stability of (S)-VU6008667 in your assay buffer over the experiment's duration. |
In Vivo Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of efficacy in behavioral models | - Insufficient brain penetration of the compound- Rapid metabolism and short half-life- Inappropriate dosing regimen or route of administration- The behavioral paradigm is not sensitive to M5 modulation. | - Confirm central nervous system (CNS) penetration and unbound brain concentrations.[1][5]- Characterize the pharmacokinetic profile (e.g., half-life) to inform the dosing schedule.[1][5]- Optimize the dose and route of administration based on pharmacokinetic data.- Ensure the chosen behavioral model has been validated for M5 receptor involvement. |
| Observed off-target effects | - Lack of selectivity of the compound at the tested dose- Interaction with other neurotransmitter systems | - Perform a comprehensive selectivity screen against other muscarinic receptor subtypes (M1-M4) and other relevant targets.[1]- Lower the dose to a range where the compound is selective for M5.- Use M5 receptor knockout animals as a negative control to confirm on-target effects. |
Quantitative Data
The following tables summarize key quantitative data for (S)-VU6008667.
| Parameter | Species | Value | Assay Type |
| IC50 | Human M5 | 1.2 µM | Calcium Mobilization |
| IC50 | Rat M5 | 1.6 µM | Calcium Mobilization |
| Selectivity | Human M1-M4 | >10 µM | Calcium Mobilization |
| Half-life (t1/2) | Rat | 2.3 hours | In vivo pharmacokinetics |
Data compiled from McGowan et al., 2017.[1]
Experimental Protocols
In Vitro Calcium Mobilization Assay for M5 NAM Activity
Objective: To determine the potency (IC50) of (S)-VU6008667 as a negative allosteric modulator of the M5 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human M5 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
M5 receptor agonist (e.g., acetylcholine or a stable analog).
-
(S)-VU6008667.
-
A fluorescent plate reader capable of kinetic measurements.
Procedure:
-
Cell Plating: Seed the M5-expressing cells into black-walled, clear-bottom 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare a serial dilution of (S)-VU6008667 in the assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescent plate reader. c. Add the different concentrations of (S)-VU6008667 to the wells and incubate for a pre-determined time (e.g., 10-15 minutes). d. Add a fixed concentration of the M5 agonist (e.g., EC80) to all wells. e. Immediately begin measuring the fluorescence intensity over time (kinetic read).
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data, with the response in the presence of the agonist alone set to 100% and the baseline fluorescence set to 0%. c. Plot the normalized response against the logarithm of the (S)-VU6008667 concentration. d. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Visualizations
Caption: M5 muscarinic receptor signaling pathway.
Caption: Experimental workflow for M5 NAM dose-response analysis.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Control experiments for (R)-VU 6008667 research
Welcome to the technical support center for (R)-VU 6008667. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data to ensure the rigorous application of this compound as a negative control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the VU 6008667 series of compounds?
A1: The pharmacologically active compound is (S)-VU 6008667, which functions as a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It binds to an allosteric site on the M5 receptor, distinct from the acetylcholine (ACh) binding site. This binding event induces a conformational change that reduces the receptor's affinity for ACh and/or the efficacy of its signaling.[1] Consequently, (S)-VU 6008667 diminishes the intracellular signaling response initiated by M5 receptor activation.[1]
Q2: What is the specific role of this compound in an experimental setting?
A2: this compound is the inactive enantiomer of the M5 NAM (S)-VU 6008667.[1][2] As such, it is an essential negative control for in vitro and in vivo experiments. Its use helps to ensure that the observed effects of the active (S)-enantiomer or the racemic mixture are due to specific interactions with the M5 receptor and not due to off-target effects or non-specific compound properties.
Q3: Why is it important to use an inactive enantiomer like this compound as a control instead of just a vehicle?
A3: While a vehicle control accounts for the effects of the solvent, an inactive enantiomer control is crucial for demonstrating the stereospecificity of the pharmacological effect. By showing that the (R)-enantiomer does not produce the same effect as the (S)-enantiomer, researchers can more definitively attribute the observed activity to the specific interaction of the (S)-enantiomer with its target, the M5 receptor.
Q4: What signaling pathway is modulated by the active (S)-VU 6008667?
A4: The M5 receptor primarily couples to the Gαq/11 family of G proteins.[1] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. (S)-VU 6008667 attenuates this Gq-mediated signaling pathway, leading to a reduction in acetylcholine-induced calcium mobilization.[1]
Data Presentation
The potency and selectivity of the VU 6008667 enantiomers have been characterized using in vitro functional assays. The following table summarizes key quantitative data, highlighting the stereoselective activity at the human M5 receptor.
| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |
| (Rac)-VU 6008667 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |
| This compound | Human | >10 | - | Inactive |
| (S)-VU 6008667 | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
| (S)-VU 6008667 | Rat | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |
Data sourced from publications detailing the discovery and characterization of VU 6008667.[2]
Mandatory Visualizations
M5 Receptor Signaling Pathway and Modulation
The diagram below illustrates the canonical Gq-coupled signaling pathway of the M5 receptor, the inhibitory action of (S)-VU 6008667, and the role of this compound as an inactive control.
References
Validation & Comparative
A Head-to-Head Comparison of (R)-VU 6008667 and ML375 for In Vivo Research
For researchers in neuroscience and drug development, the selective modulation of the M5 muscarinic acetylcholine (B1216132) receptor presents a promising avenue for investigating and potentially treating central nervous system (CNS) disorders, particularly addiction.[1][2] Two prominent tools in this endeavor are the negative allosteric modulators (NAMs) (R)-VU 6008667 and ML375. This guide provides an objective comparison of these two compounds, focusing on their performance in in vivo studies, supported by experimental data and detailed methodologies.
Both this compound and ML375 are highly selective for the M5 receptor, which is predominantly expressed on dopaminergic neurons in the midbrain.[1][3] As NAMs, they bind to an allosteric site on the M5 receptor, distinct from the binding site of the endogenous ligand acetylcholine, to negatively modulate receptor activity.[1] Their shared mechanism of action makes them valuable for dissecting the role of M5 signaling in modulating dopamine (B1211576) release and related behaviors.[1]
The primary distinction between these two compounds lies in their pharmacokinetic profiles. This compound was specifically developed as a structural analog of ML375 to offer a shorter half-life, addressing a key limitation of ML375 in certain experimental designs.[1][4]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and in vitro potency parameters for this compound and ML375, primarily from studies conducted in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters in Rats
| Parameter | This compound | ML375 | Reference |
| Half-life (t½) | 2.3 hours | 80 hours | [4][5][6] |
| Clearance (CLp) | 82 mL/min/kg | 2.5 mL/min/kg | [5] |
| Volume of Distribution (Vss) | 7.4 L/kg | Not explicitly stated, but implied to be large | [5] |
| Oral Bioavailability (%F) | 17% | 80% | [5][7] |
| Brain Penetration (Kp) | 4.1 | 1.8 (total), 3.0 ± 0.7 (brain-to-plasma ratio) | [5][7][8] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.88 | 0.2 | [5][7] |
Table 2: In Vitro Potency (IC50)
| Receptor | This compound | ML375 | Reference |
| Human M5 | Equipotent to ML375 | 300 nM | [5][7] |
| Rat M5 | Equipotent to ML375 | 790 nM | [5][7] |
| Human M1-M4 | >100-fold selective vs M5 | >30 µM | [7] |
Signaling Pathway and Experimental Workflow
M5 Receptor Signaling Pathway
This compound and ML375 act on the M5 muscarinic acetylcholine receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). The binding of acetylcholine to the M5 receptor on dopaminergic neurons initiates a signaling cascade that ultimately modulates dopamine release. As negative allosteric modulators, this compound and ML375 reduce the receptor's response to acetylcholine.
M5 receptor signaling cascade in a dopaminergic neuron.
Experimental Workflow: Reinstatement Model of Drug Seeking
A common in vivo application for these compounds is in rodent models of drug addiction, such as the reinstatement model. This workflow illustrates the key phases of such an experiment.
Generalized workflow for a reinstatement model of drug seeking.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols for pharmacokinetic analysis and a behavioral study based on published research.
Pharmacokinetic Study Protocol in Rats
Objective: To determine the pharmacokinetic profile of this compound or ML375 following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (250-300 g).
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Formulation:
-
IV Administration: Compounds are dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline) to a final concentration for a low-dose injection (e.g., 1 mg/kg).
-
PO Administration: Compounds are formulated as a suspension in a vehicle like 0.5% methylcellulose (B11928114) in water for oral gavage (e.g., 3-10 mg/kg).
Procedure:
-
IV Administration: A cohort of rats receives a single bolus injection of the compound solution via the tail vein.
-
PO Administration: A separate cohort of rats receives a single dose of the compound suspension via oral gavage.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Brain Tissue Collection: At the end of the study, animals are euthanized, and brains are collected to determine brain-to-plasma concentration ratios.
-
Bioanalysis: Plasma and brain homogenate concentrations of the compounds are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CLp), volume of distribution (Vss), and oral bioavailability (%F).
Cocaine Self-Administration and Reinstatement Protocol in Rats
Objective: To evaluate the effect of this compound or ML375 on the reinforcing effects of cocaine and cocaine-seeking behavior.
Animals: Male Sprague-Dawley rats with indwelling intravenous catheters.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.
Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.
-
Presses on the "inactive" lever have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., consistent number of infusions per session for several consecutive days).[9]
-
-
Extinction Training:
-
Following acquisition, rats undergo daily extinction sessions where presses on the active lever no longer result in cocaine infusion or cue presentation.
-
Extinction continues until responding on the active lever is significantly reduced (e.g., to a predefined criterion).
-
-
Reinstatement Testing:
-
Pre-treatment: On the test day, rats are pre-treated with this compound, ML375, or vehicle at a specified time before the session (e.g., 30 minutes for this compound, longer for ML375 due to its long half-life).
-
Reinstatement: Reinstatement of cocaine-seeking behavior is induced by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or by the presentation of the cocaine-associated cue light.
-
The number of presses on the active and inactive levers is recorded during the session.
-
-
Data Analysis: The primary dependent variable is the number of active lever presses, which is taken as a measure of cocaine-seeking behavior. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments on reinstatement.
Conclusion
The choice between this compound and ML375 for in vivo studies hinges on the specific requirements of the experimental design.
-
This compound is the preferred tool for studies requiring rapid clearance and a short duration of action. Its 2.3-hour half-life in rats is ideal for experiments involving repeated dosing, washout periods, or paradigms where a prolonged drug effect could confound the results, such as in reinstatement models of addiction.[5][6]
-
ML375 , with its exceptionally long half-life of 80 hours in rats, is advantageous for studies where sustained target engagement is desired with less frequent dosing.[1][4] However, this long half-life can be a significant drawback in studies that require a rapid return to baseline conditions.
Both compounds are potent and selective M5 NAMs with good CNS penetration, making them invaluable for probing the in vivo functions of the M5 receptor. The availability of these two tools with distinct pharmacokinetic profiles provides researchers with greater flexibility to design experiments that can more precisely elucidate the role of M5 signaling in health and disease.
References
- 1. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice | PLOS One [journals.plos.org]
- 7. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of M5 Muscarinic Acetylcholine Receptors Attenuates Cocaine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to M5 Negative Allosteric Modulators: ML375 vs. VU6008667
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for substance use disorders. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating receptor activity. This guide provides a detailed comparison of two prominent M5 NAMs, ML375 and VU6008667, focusing on their efficacy, supported by experimental data and detailed protocols.
At a Glance: Key Efficacy and Pharmacokinetic Parameters
A primary distinction between ML375 and VU6008667 lies in their pharmacokinetic profiles, particularly their half-lives in preclinical models. While both compounds exhibit potent and selective M5 NAM activity, VU6008667 was specifically designed as a shorter-acting analog of ML375 to facilitate certain in vivo study paradigms.[1][2]
| Parameter | ML375 | VU6008667 | Reference |
| Human M5 IC50 | 300 nM | 1.2 µM | [3][4] |
| Rat M5 IC50 | 790 nM | 1.6 µM | [3][4] |
| Selectivity | >100-fold vs M1-M4 | High selectivity vs M1-M4 | [3][4] |
| Rat Half-life (t1/2) | ~80 hours | ~2.3 hours | [1][2] |
| CNS Penetration | High | High | [1][2][3] |
In Vitro Efficacy: Potency and Selectivity
Both ML375 and VU6008667 demonstrate sub-micromolar to low micromolar potency in inhibiting M5 receptor function in vitro. Their efficacy is typically assessed using calcium mobilization assays in cell lines expressing the M5 receptor.
(S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) was identified as the first potent and selective M5 NAM.[3][4] It exhibits an IC50 of 300 nM for the human M5 receptor and 790 nM for the rat M5 receptor.[3][4] Importantly, ML375 shows high selectivity, with IC50 values greater than 30 µM for the M1-M4 muscarinic receptor subtypes.[3][4]
VU6008667 was developed as a structural analog of ML375 with a modified pharmacokinetic profile.[1][2] It displays comparable in vitro potency, with a reported IC50 of 1.2 µM for the human M5 receptor and 1.6 µM for the rat M5 receptor.[1] Similar to ML375, VU6008667 is highly selective for the M5 receptor over other muscarinic subtypes.[1][2]
In Vivo Efficacy: Attenuation of Drug-Seeking Behavior
The therapeutic potential of M5 NAMs is most prominently studied in preclinical models of addiction. Both ML375 and VU6008667 have been shown to reduce drug self-administration in rodents.
ML375 has been demonstrated to dose-dependently decrease cocaine self-administration in rats under both fixed-ratio and progressive-ratio schedules of reinforcement.[5] This suggests that ML375 can reduce both the reinforcing effects and the motivation to seek cocaine.[5]
VU6008667 , owing to its shorter half-life, is particularly useful for studies requiring more rapid clearance, such as reinstatement models of relapse. While direct comparative studies with ML375 are still emerging, VU6008667 has also been shown to be effective in reducing opioid self-administration.[6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these M5 NAMs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay is a cornerstone for determining the in vitro potency of M5 NAMs by measuring changes in intracellular calcium concentration following receptor activation.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic acetylcholine receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
2. Cell Plating:
-
Cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
3. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.
4. Compound Addition:
-
After incubation, the dye solution is removed, and the cells are washed with the buffered salt solution.
-
The M5 NAM (ML375 or VU6008667) is added at various concentrations and pre-incubated for a defined period.
-
An M5 receptor agonist (e.g., acetylcholine) is then added at a concentration that elicits a submaximal response (e.g., EC80) to stimulate calcium release.
5. Fluorescence Measurement:
-
The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). Measurements are taken kinetically over a period of time to capture the peak calcium response.
6. Data Analysis:
-
The increase in fluorescence, indicative of intracellular calcium mobilization, is calculated.
-
The data are normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
The concentration-response curves are fitted using a non-linear regression model to determine the IC50 values for the NAMs.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M5 receptor and can be used to characterize the inhibitory effects of NAMs.
1. Membrane Preparation:
-
Membranes are prepared from cells (e.g., CHO or HEK293) expressing the M5 receptor. Cells are homogenized in a hypotonic buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
2. Assay Buffer and Reagents:
-
The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
The key reagents are the M5 NAM, an M5 agonist, and [35S]GTPγS.
3. Assay Procedure:
-
In a microplate, the cell membranes are incubated with varying concentrations of the M5 NAM in the assay buffer.
-
An M5 agonist is added to stimulate G protein activation.
-
[35S]GTPγS is then added to the mixture. The binding of the non-hydrolyzable [35S]GTPγS to the activated Gαq subunit is proportional to receptor activation.
-
The reaction is incubated at 30°C for a specified time.
4. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]GTPγS from the unbound radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding of [35S]GTPγS is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).
-
The inhibitory effect of the NAM is calculated as a percentage of the agonist-stimulated [35S]GTPγS binding.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Cocaine Self-Administration in Rats
This behavioral paradigm assesses the reinforcing properties of a drug and is used to evaluate the potential of M5 NAMs to treat substance use disorders.
1. Animals and Surgical Preparation:
-
Male Sprague-Dawley rats are typically used.
-
Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
2. Apparatus:
-
Standard operant conditioning chambers are equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump connected to the rat's catheter.
3. Training:
-
Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a visual cue (illumination of the cue light).
-
Training continues until the rats demonstrate stable self-administration behavior.
4. Drug Treatment and Testing:
-
Prior to a self-administration session, rats are pretreated with either vehicle or varying doses of the M5 NAM (ML375 or VU6008667) via an appropriate route (e.g., intraperitoneal injection).
-
The number of active and inactive lever presses, as well as the number of cocaine infusions earned, are recorded during the session.
5. Data Analysis:
-
The primary endpoint is the number of cocaine infusions self-administered.
-
The effect of the M5 NAM is evaluated by comparing the number of infusions in the drug-treated groups to the vehicle-treated group.
-
Dose-response curves are generated to determine the efficacy of the NAM in reducing cocaine self-administration.
Conclusion
Both ML375 and VU6008667 are valuable pharmacological tools for investigating the role of the M5 receptor in health and disease. While they exhibit comparable in vitro potency and selectivity, their distinct pharmacokinetic profiles make them suitable for different experimental applications. ML375, with its long half-life, is well-suited for studies requiring sustained receptor engagement. In contrast, the shorter half-life of VU6008667 offers advantages in studies that require rapid clearance or involve repeated dosing and washout periods, such as reinstatement models of drug relapse. The choice between these two M5 NAMs will ultimately depend on the specific aims and design of the research study.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the selectivity of (R)-VU 6008667 for M5 over other muscarinic subtypes
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the selectivity of the (R)-enantiomer of VU 6008667 for the M5 muscarinic acetylcholine (B1216132) receptor over the other muscarinic subtypes (M1, M2, M3, and M4). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and relevant signaling pathways.
Executive Summary
(R)-VU 6008667 is the inactive enantiomer of the potent and selective M5 negative allosteric modulator (NAM), (S)-VU 6008667. Experimental data confirms that this compound is devoid of significant activity at the M5 receptor. While comprehensive screening data for this compound across the M1-M4 subtypes is not extensively published, the pronounced inactivity at M5, in contrast to the potent and selective action of its stereoisomer, (S)-VU 6008667, is a key indicator of its selectivity. This guide will delve into the available data and the experimental context for these findings.
Comparative Analysis of Muscarinic Receptor Activity
The primary method for evaluating the activity of compounds like VU 6008667 at muscarinic receptors is through in vitro functional assays, such as calcium mobilization assays. These experiments measure the ability of a compound to modulate the receptor's response to an agonist, like acetylcholine (ACh).
The table below summarizes the known activity of the enantiomers of VU 6008667 at the human M5 receptor.
| Compound | Receptor Subtype | Assay Type | Parameter | Value |
| This compound | M5 | Calcium Mobilization (NAM) | IC50 | > 10 µM[1] |
| (S)-VU 6008667 | M5 | Calcium Mobilization (NAM) | IC50 | 1.2 µM[1] |
| (Rac)-VU 6008667 | M5 | Calcium Mobilization (NAM) | IC50 | 1.8 µM[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, this compound shows no significant negative allosteric modulation of the M5 receptor at concentrations up to 10 µM.[1] In contrast, the (S)-enantiomer is a potent M5 NAM.[1] It is important to note that while the (S)-enantiomer has been characterized as selective for M5 over M1-M4, a corresponding comprehensive selectivity profile for the (R)-enantiomer is not publicly available.[1]
Experimental Protocols
The determination of the activity of VU 6008667 enantiomers at muscarinic receptors typically involves the following experimental procedures:
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used.
-
Transfection: Cells are stably transfected with the cDNA encoding for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). This ensures that the observed effects are specific to the receptor subtype being studied.
Calcium Mobilization Assay
This functional assay is particularly relevant for Gq-coupled receptors like M1, M3, and M5, which signal through the release of intracellular calcium.
-
Dye Loading: The transfected cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound).
-
Agonist Stimulation: An M5 receptor agonist, typically acetylcholine (ACh), is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescent plate reader.
-
Data Analysis: The data is analyzed to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal response to the agonist.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for a receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the specific muscarinic receptor subtype.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the muscarinic receptor (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 of the test compound, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
Cross-Validation of M5 Muscarinic Acetylcholine Receptor Modulation: A Comparative Guide to (R,S)-VU6008667 and M5 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of modulating the M5 muscarinic acetylcholine (B1216132) receptor (M5) through pharmacological inhibition and genetic deletion. It objectively compares the experimental data obtained from studies using the M5 selective negative allosteric modulator (NAM), VU6008667, with findings from M5 knockout (M5-/-) mouse models. This comparative analysis serves to validate the on-target effects of VU6008667 and solidify the role of the M5 receptor in various physiological processes, particularly those related to dopamine (B1211576) signaling and reward-motivated behaviors.
Introduction to M5 Modulation
The M5 receptor is a Gq-coupled G-protein coupled receptor predominantly expressed in the central nervous system, with notable localization on dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This restricted expression pattern has made it an attractive therapeutic target for neurological and psychiatric disorders. Two primary tools have been instrumental in elucidating the function of the M5 receptor: M5 knockout (M5-/-) mice, which lack a functional M5 receptor, and selective pharmacological modulators.
VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 receptor. It is a racemic mixture, with the pharmacological activity attributed to the (S)-enantiomer, while the (R)-enantiomer is inactive . This guide will focus on the effects of the active (S)-VU6008667 (or the racemate) in wild-type animals and compare these findings to the phenotype observed in M5-/- mice. The concordance between these two independent methodologies provides strong evidence for the role of M5 in the observed physiological and behavioral outcomes.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from key experiments, illustrating the parallel effects of pharmacological blockade of M5 with VU6008667 (or its closely related predecessor, ML375) in wild-type (WT) animals and genetic deletion of M5 in knockout models.
Table 1: Effects on Dopamine Release
| Experimental Paradigm | Model | Treatment/Condition | Key Finding | Reference |
| In Vitro Dopamine Release | Striatal Slices (WT Mice) | Oxotremorine (muscarinic agonist) + ML375 (M5 NAM) | ML375 significantly decreased electrically evoked dopamine release and blocked the effect of Oxotremorine-M. | [1] |
| In Vitro Dopamine Release | Striatal Slices (M5-/- Mice) | Oxotremorine (muscarinic agonist) | Oxotremorine-mediated potentiation of stimulated dopamine release was significantly reduced (but not abolished). | [2][3] |
| In Vitro Dopamine Release | Nucleus Accumbens Slices (M5-/- Mice) | Oxotremorine (muscarinic agonist) | Oxotremorine-induced potentiation of dopamine transmission was absent in M5 KO mice. | [4] |
Table 2: Effects on Drug-Seeking Behavior (Cocaine Self-Administration)
| Experimental Paradigm | Model | Treatment/Condition | Key Finding | Reference |
| Cocaine Self-Administration | Wild-Type Rats | ML375 (M5 NAM) | Dose-related reductions in cocaine self-administration under both fixed ratio and progressive ratio schedules. | [5] |
| Cocaine Self-Administration | M5-/- Mice | Cocaine (various doses) | Decreased self-administration of low to moderate doses of cocaine under a progressive ratio schedule. | [6][7] |
| Cocaine Self-Administration | M5-/- Mice | Cocaine (various doses) | M5-deficient mice self-administered cocaine at a significantly lower rate than wild-type controls. | [8] |
Table 3: Effects on Opioid-Related Behaviors
| Experimental Paradigm | Model | Treatment/Condition | Key Finding | Reference |
| Oxycodone Self-Administration | Wild-Type Rats | VU6008667 (M5 NAM) | Acute VU6008667 decreased oxycodone self-administration under both FR3 and PR schedules. | [9] |
| Morphine Conditioned Place Preference (CPP) | M5-/- Mice | Morphine (2.5, 5, 10 mg/kg) | Failed to induce place preference, unlike wild-type mice. | |
| Morphine-Induced Locomotion | M5-/- Mice | Morphine (30 mg/kg) | Reduced locomotion in response to morphine compared to wild-type mice. | [10] |
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling Pathway
The M5 receptor, upon binding its endogenous ligand acetylcholine (ACh), couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). (S)-VU6008667, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the ACh binding site, inducing a conformational change that reduces the efficacy of ACh-mediated signaling.
Experimental Workflow: Rodent Drug Self-Administration
This workflow outlines the key phases of a typical operant self-administration study used to assess the reinforcing properties of a drug and the effects of a modulator like VU6008667.
References
- 1. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Muscarinic Acetylcholine Receptor Subtypes Modulate Striatal Dopamine Release, as Studied with M1–M5 Muscarinic Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduced Cocaine Self-Administration in Muscarinic M5 Acetylcholine Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M5 muscarinic receptor knockout mice show reduced morphine-induced locomotion but increased locomotion after cholinergic antagonism in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (R)-VU 6008667 and Orthosteric M5 Antagonists in Muscarinic Receptor Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the negative allosteric modulator (R)-VU 6008667 and its active enantiomer (S)-VU 6008667 against prominent orthosteric antagonists of the M5 muscarinic acetylcholine (B1216132) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling and experimental frameworks to facilitate a comprehensive understanding of these distinct modulatory approaches.
The M5 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1] Its role in modulating dopamine (B1211576) release has garnered significant interest in the context of substance use disorders.[2] The development of selective ligands for the M5 receptor is crucial for elucidating its physiological functions and therapeutic potential. This guide compares two major classes of M5 inhibitors: negative allosteric modulators (NAMs), exemplified by (S)-VU 6008667, and orthosteric antagonists, such as ML381 and VU6019650.
Mechanism of Action: Allosteric versus Orthosteric Inhibition
Orthosteric antagonists directly compete with the endogenous ligand, acetylcholine (ACh), for binding at the highly conserved orthosteric binding site of the M5 receptor. In contrast, negative allosteric modulators (NAMs) bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change that reduces the affinity and/or efficacy of acetylcholine, thereby attenuating receptor signaling without directly blocking the ACh binding site.[2] The active enantiomer, (S)-VU 6008667, is a selective M5 NAM, while its counterpart, this compound, is reported to be inactive.[2][3]
Quantitative Comparison of M5 Ligands
The following tables summarize the in vitro potency and selectivity of (S)-VU 6008667 and key orthosteric M5 antagonists.
| Table 1: Potency of M5 Negative Allosteric Modulators | ||
| Compound | Species | IC50 (nM) |
| (S)-VU 6008667 | Human | 1200[4] |
| Rat | 1600[4] | |
| ML375 ((S)-enantiomer) | Human | 300[5][6] |
| Rat | 790[5][6] | |
| This compound | Human | >10,000[3][4] |
| Table 2: Potency and Selectivity of Orthosteric M5 Antagonists | |||
| Compound | Parameter | Human M5 | Selectivity over M1-M4 |
| ML381 | IC50 | 450 nM | >66-fold (>30 µM for M1-M4) |
| Ki | 340 nM | - | |
| VU6019650 | IC50 | 36 nM | >100-fold |
M5 Receptor Signaling Pathway
The M5 receptor, upon activation by acetylcholine, initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various downstream cellular responses. (S)-VU 6008667, as an M5 NAM, attenuates this signaling pathway.
Experimental Protocols
The characterization of compounds like this compound and orthosteric M5 antagonists relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for Orthosteric Antagonists)
This assay is used to determine the binding affinity (Ki) of an unlabeled orthosteric antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the M5 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the M5 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled orthosteric antagonist. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
Filtration: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for NAMs and Orthosteric Antagonists)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M5 receptor agonist.
Protocol:
-
Cell Culture: Plate cells stably expressing the human or rat M5 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound ((S)-VU 6008667 or an orthosteric antagonist).
-
Agonist Stimulation: Add a fixed concentration of an M5 receptor agonist (e.g., acetylcholine) to stimulate the receptor and induce a calcium response.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the agonist-induced fluorescence response against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq/11-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Protocol:
-
Cell Stimulation: In a multi-well plate, incubate cells expressing the M5 receptor with varying concentrations of the test compound in the presence of an M5 agonist and lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Cell Lysis: Lyse the cells to release the intracellular components.
-
IP1 Detection: Detect the accumulated IP1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a decrease in the FRET signal corresponds to an increase in IP1 levels.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Determine the concentration of IP1 in the experimental samples from the standard curve. Plot the IP1 concentration against the logarithm of the test compound concentration to determine the IC50 value.
Conclusion
Both negative allosteric modulators and orthosteric antagonists offer valuable tools for probing the function of the M5 receptor. Orthosteric antagonists, such as the potent and selective VU6019650, provide a direct means of blocking receptor activity. In contrast, M5 NAMs like (S)-VU 6008667 offer a more nuanced approach to receptor modulation, potentially providing advantages in terms of subtype selectivity and preserving the temporal and spatial aspects of endogenous signaling. The inactive enantiomer, this compound, serves as a crucial negative control in these studies. The choice between these classes of molecules will depend on the specific research question and the desired pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued characterization and comparison of novel M5 receptor ligands.
References
- 1. Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the M5 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0238429 and its Alternatives
A Note on the Topic: Initial searches for "(R)-VU 6008667" did not yield any matching compounds. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended compound of interest was VU0238429 , a well-characterized positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. This guide will focus on VU0238429 and its analogs.
This guide provides a comparative analysis of the M5 positive allosteric modulator (PAM) VU0238429 and its alternatives, with a focus on their pharmacological properties and the experimental protocols used for their characterization. The aim is to offer researchers, scientists, and drug development professionals a comprehensive resource to assess the reproducibility and performance of these compounds.
Data Presentation: In Vitro Pharmacology of M5 PAMs
The following table summarizes the in vitro pharmacological data for VU0238429 and two of its key alternatives, VU0365114 and VU0400265. The data is primarily derived from studies conducted by the same research consortium, highlighting the need for further independent validation to fully assess reproducibility across different laboratories.
| Compound | M5 EC50 (µM) | M1 EC50 (µM) | M3 EC50 (µM) | M2/M4 Activity | ACh Max (%) at M5 | Reference |
| VU0238429 | 1.16 | >30 | >30 | No potentiator activity | Not explicitly stated, but induces a 14-fold leftward shift of the ACh CRC | [1][2] |
| VU0365114 | 2.7 | >30 | Modest activation at 30 µM | No potentiator activity | ~95 | [3][4] |
| VU0400265 | 1.9 | >30 | >30 | No potentiator activity | 75 | [3][4] |
EC50: Half-maximal effective concentration. ACh Max (%): The maximal response elicited by the PAM in the presence of a submaximal concentration of acetylcholine, expressed as a percentage of the maximal response to acetylcholine alone.
Reproducibility Across Laboratories
While the initial characterization of VU0238429 and its analogs has been extensively published by a primary research group, data from independent laboratories is limited, making a direct assessment of reproducibility challenging. However, one independent study investigated the effects of VU0238429 on neuromuscular transmission in the mouse diaphragm.[5] This study confirms the biological activity of VU0238429 in a different experimental system, providing some evidence of its effects being observable by independent researchers. A comprehensive understanding of the reproducibility of its specific pharmacological parameters (e.g., EC50) awaits further studies from diverse laboratories.
Experimental Protocols
The primary assay used to characterize the activity of M5 PAMs is the calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by an M5 PAM.
Materials:
-
CHO cells stably expressing the human M5 receptor (for M2 and M4 assays, cells are often co-transfected with the chimeric G protein Gqi5 to enable coupling to the calcium pathway).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Acetylcholine (ACh).
-
Test compounds (M5 PAMs).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the M5-CHO cells into 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.[6]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[6]
-
-
Compound Preparation: Prepare serial dilutions of the test PAMs and a stock solution of acetylcholine in assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the test PAMs to the wells and incubate for a short period (e.g., 1.5 minutes).[7]
-
Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.[7]
-
-
Data Analysis: The increase in fluorescence upon addition of ACh in the presence of the PAM is compared to the response with ACh alone. Dose-response curves are generated to determine the EC50 of the PAM.
Mandatory Visualizations
Caption: M5 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by VU0238429.
Caption: Experimental workflow for a calcium mobilization assay to assess M5 PAM activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterobiaryl and heterobiaryl ether derived M5 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Target Engagement of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone.[1][2] This guide provides a comparative overview of two key methodologies for validating the in vivo target engagement of "Compound X," a representative kinase inhibitor targeting a key component of the MAPK/ERK signaling pathway. The techniques discussed are the Cellular Thermal Shift Assay (CETSA) and Pharmacodynamic (PD) Biomarker Analysis.
Comparison of In Vivo Target Engagement Validation Methods
The choice of method for validating in vivo target engagement depends on various factors, including the nature of the target protein, the availability of specific tools (like antibodies), and the specific biological questions being addressed.[1] The following table summarizes the key characteristics of CETSA and PD Biomarker Analysis.
| Feature | Cellular Thermal Shift Assay (CETSA) | Pharmacodynamic (PD) Biomarker Analysis |
| Principle | Measures the thermal stabilization of a target protein upon drug binding in tissues.[3] | Measures changes in downstream molecules or pathways as a result of target modulation.[1] |
| Measurement | Direct physical interaction between the drug and its target. | Indirect, functional readout of target engagement.[1] |
| Advantages | Provides direct evidence of target binding in a native physiological environment; applicable to a wide range of targets without the need for specific probes.[3] | Provides a functional readout of the biological consequences of target engagement; can be highly sensitive and utilize clinically relevant samples like blood.[4][5] |
| Limitations | Requires tissue harvesting, providing a snapshot in time; some ligand-protein interactions may not result in a significant thermal shift.[1] | An indirect measure that relies on a well-validated and robust downstream biomarker; the biomarker must be directly and exclusively linked to the activity of the target.[1] |
Quantitative Data for "Compound X"
The following table presents illustrative data for our representative kinase inhibitor, "Compound X," as might be generated by in vivo CETSA and PD Biomarker Analysis.
| Method | Metric | Vehicle Control | Compound X (10 mg/kg) | Compound X (30 mg/kg) |
| CETSA | Target Protein Remaining Soluble (%) | 25% | 55% | 80% |
| PD Biomarker | Phospho-ERK / Total ERK Ratio | 1.0 | 0.4 | 0.15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for in vivo CETSA and PD Biomarker Analysis.
In Vivo Cellular Thermal Shift Assay (CETSA) Protocol
-
Animal Dosing: Administer a range of doses of "Compound X" or a vehicle control to cohorts of animals (e.g., mice).
-
Tissue Harvesting: At a specified time point after dosing, euthanize the animals and harvest the tissues of interest (e.g., tumors, spleen, or brain).[6]
-
Sample Preparation: Divide the harvested tissues into equal parts.
-
Thermal Challenge: Place the tissue samples in pre-warmed phosphate-buffered saline (PBS) containing a protease inhibitor cocktail and incubate for a set time (e.g., 8 minutes) at a range of temperatures to generate a melt curve, or at a single optimized temperature for an isothermal dose-response experiment.[6]
-
Protein Lysis and Fractionation: Homogenize the heated tissue samples to lyse the cells and release the proteins. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Protein Quantification and Analysis: Collect the supernatant and determine the amount of the soluble target protein using a specific detection method, such as Western blotting or mass spectrometry.[1] An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the control indicates target engagement.[1]
Pharmacodynamic (PD) Biomarker Analysis Protocol
-
Animal Dosing: Administer various doses of "Compound X" or a vehicle control to cohorts of animals.
-
Sample Collection: At specified time points, collect relevant biological samples, which could include tissues (e.g., tumor biopsies) or biofluids (e.g., blood).[1][4]
-
Protein Extraction: Homogenize the tissue samples or process the biofluids to extract the proteins.
-
Biomarker Quantification: Measure the levels of the validated downstream biomarker. For a kinase inhibitor like "Compound X" that targets the MAPK/ERK pathway, a common biomarker is the phosphorylation state of a downstream kinase like ERK. This can be quantified using methods such as:
-
Data Analysis: Correlate the changes in the biomarker levels with the administered dose of "Compound X" to establish a dose-response relationship for target engagement. A reduction in the ratio of p-ERK to total ERK would indicate successful target inhibition.
Visualizations
Signaling Pathway, Experimental Workflows, and Logical Relationships
Caption: Simplified MAPK/ERK signaling pathway with the point of inhibition for "Compound X".
Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Pharmacodynamic (PD) Biomarker Analysis.
References
A Comparative Analysis of (R)-VU 6008667 and Other CNS-Penetrant M5 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (R)-VU 6008667, a novel CNS-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor, against other key M5 modulators. The M5 receptor, predominantly expressed in the central nervous system, is a promising therapeutic target for various neurological and psychiatric disorders. This document aims to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors.
Comparative Analysis of Key M5 Modulators
The following table summarizes the key pharmacological and pharmacokinetic parameters of this compound, its predecessor ML375, and the orthosteric antagonist VU6019650. This data facilitates a direct comparison of their potency, selectivity, and CNS penetration capabilities.
| Parameter | This compound | ML375 | VU6019650 (Orthosteric Antagonist) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) | Negative Allosteric Modulator (NAM) | Orthosteric Antagonist |
| Potency (hM5 IC50) | 1.2 µM[1] | 300 nM[2] | 36 nM[3][4][5] |
| Selectivity | Selective for M5 over M1-M4[1] | >100-fold selective for M5 over M1-M4[2] | >100-fold selective for M5 over M1-M4[4][5] |
| Rat Half-Life (t1/2) | 2.3 hours[1] | ~80 hours | Not explicitly stated |
| Brain Penetration (Kp) | High CNS penetration | High CNS penetration | Crosses the blood-brain barrier[3] |
Signaling Pathway and Experimental Workflow
To understand the context of these compounds' actions, it is crucial to visualize the M5 signaling pathway and the general workflow for their characterization.
Caption: M5 muscarinic receptor signaling pathway.
Caption: General experimental workflow for CNS-penetrant NAMs.
Detailed Experimental Protocols
In Vitro Potency and Selectivity: Calcium Mobilization Assay
This assay is fundamental for determining the inhibitory potency (IC50) of NAMs on M5 receptor activation.
Objective: To measure the ability of test compounds to inhibit acetylcholine-induced calcium mobilization in cells expressing the human M5 muscarinic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Compound Preparation: Test compounds, including this compound, ML375, and a reference antagonist, are prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration-response curve.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage. This incubation is typically performed at 37°C for 1 hour.
-
Compound Incubation: The dye solution is removed, and the cells are washed. The serially diluted test compounds are then added to the wells and incubated for a predetermined period to allow for receptor binding.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of an EC80 concentration of acetylcholine (the agonist). The fluorescence intensity is then monitored in real-time immediately following agonist addition.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response seen with the agonist alone. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the concentration-response data to a four-parameter logistic equation. Selectivity is determined by performing the same assay on cell lines expressing other muscarinic receptor subtypes (M1-M4).
In Vivo Pharmacokinetics and CNS Penetration in Rodents
These studies are critical for evaluating the drug-like properties of the compounds, particularly their ability to reach the target site in the brain.
Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio (Kp) of the test compounds in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Acclimatization and Dosing: Male Sprague-Dawley rats are acclimatized to the laboratory conditions. The test compound is formulated in an appropriate vehicle and administered via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a specific dose.
-
Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from a subset of animals. Immediately following blood collection, the animals are euthanized, and their brains are harvested.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Brain: The harvested brains are rinsed, weighed, and homogenized in a suitable buffer.
-
-
Bioanalysis: The concentrations of the test compound in the plasma and brain homogenates are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Pharmacokinetic Parameters: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Brain-to-Plasma Ratio (Kp): The Kp is calculated at each time point by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL). This ratio provides a measure of the compound's ability to cross the blood-brain barrier.
-
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking (R)-VU 6008667 Against Known Addiction Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), (R)-VU 6008667, with established pharmacological therapies for addiction. Due to the limited publicly available preclinical data specifically for this compound, this comparison utilizes data from the broader class of M1 PAMs, with the closely related compound VU0364572 serving as a primary surrogate to project the potential efficacy and mechanism of action. This document is intended to be a resource for researchers and professionals in the field of addiction and drug development, offering a structured overview of current and emerging therapeutic strategies.
Introduction to this compound and M1 Receptor Modulation in Addiction
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. M1 receptors are predominantly expressed in brain regions critical for cognition, learning, and memory, and are increasingly recognized for their role in the neurocircuitry of addiction. The therapeutic hypothesis for M1 PAMs in addiction centers on their ability to modulate dopamine (B1211576) and glutamate (B1630785) signaling in key reward pathways, such as the nucleus accumbens and prefrontal cortex. By potentiating the effects of the endogenous neurotransmitter acetylcholine at M1 receptors, these compounds may offer a novel approach to reducing drug craving and seeking behaviors. Preclinical studies with M1 agonists like VU0364572 have shown promising long-lasting effects in reducing cocaine self-administration, suggesting a potential disease-modifying effect.
Comparative Analysis of Addiction Therapies
The following sections provide a detailed comparison of this compound (represented by M1 PAMs) with currently approved addiction therapies across various parameters, including mechanism of action, preclinical efficacy in established animal models, and known clinical applications.
Mechanism of Action
The following table summarizes the primary mechanisms of action for each therapeutic agent.
| Therapeutic Agent | Primary Mechanism of Action |
| This compound (M1 PAMs) | Positive allosteric modulator of the M1 muscarinic acetylcholine receptor; enhances the effect of acetylcholine. This is hypothesized to modulate dopamine and glutamate release in key reward circuits. |
| Naltrexone | Opioid receptor antagonist; blocks the euphoric and sedative effects of opioids and alcohol by competitively binding to mu-opioid receptors.[1][2] This action is thought to reduce the rewarding properties of substance use.[1][2][3] |
| Acamprosate | Structural analog of the neurotransmitter GABA; thought to restore the balance between neuronal excitation and inhibition disrupted by chronic alcohol exposure.[4] It is believed to act on the glutamatergic NMDA receptor system.[4] |
| Disulfiram | Irreversibly inhibits the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption.[5] This results in a highly aversive reaction, deterring further alcohol intake.[5][6][7] |
| Varenicline | Partial agonist at α4β2 nicotinic acetylcholine receptors.[8] It both reduces cravings and withdrawal symptoms by providing mild stimulation of the receptor and blocks the reinforcing effects of nicotine (B1678760) by preventing its binding.[8][9][10] |
| Bupropion | A weak inhibitor of the reuptake of dopamine and norepinephrine. It is also a nicotinic receptor antagonist. Its antidepressant effects and modulation of catecholamine systems are thought to aid in smoking cessation and potentially treat stimulant use disorder. |
Preclinical Efficacy Data
The following table summarizes key findings from preclinical studies in established animal models of addiction.
| Therapeutic Agent | Animal Model | Key Findings |
| M1 PAMs (e.g., VU0364572) | Cocaine Self-Administration (Rat) | Gradually and persistently decreased cocaine self-administration over several weeks, with effects lasting at least 4 weeks post-treatment. |
| Cocaine vs. Food Choice (Rat) | Promoted a shift in behavioral allocation from cocaine to a non-drug reinforcer (food). | |
| In Vivo Microdialysis (Rat) | Markedly decreased cocaine-induced dopamine and glutamate outflow in the nucleus accumbens and medial prefrontal cortex 4 weeks after treatment. | |
| Naltrexone | Alcohol Self-Administration (Human Laboratory) | Reduced the number of alcoholic drinks consumed and lowered cravings. |
| Fentanyl-Primed Reinstatement (Nonhuman Primate) | Antagonized the priming effects of fentanyl, indicating a reduction in relapse-like behavior. | |
| Acamprosate | Ethanol Conditioned Place Preference (Mouse) | Inhibited the development of a conditioned place preference for ethanol, suggesting a reduction in the rewarding effects of alcohol. |
| Alcohol Deprivation Effect (Rat) | Attenuated relapse-like drinking behavior. | |
| Disulfiram | Cocaine-Primed Reinstatement (Rat) | Completely blocked cocaine-primed reinstatement of drug-seeking behavior. |
| Varenicline | Nicotine Self-Administration (Rat) | Reduced nicotine self-administration. |
| Cue-Induced Relapse to Alcohol Seeking (Rat) | Attenuated cue-induced relapse to alcohol seeking. | |
| Bupropion | Methamphetamine Self-Administration (Rat) | Attenuated methamphetamine self-administration. |
| Nicotine + Cocaine Self-Administration (Nonhuman Primate) | Dose-dependently decreased self-administration of nicotine and cocaine mixtures. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate replication and comparison of findings.
Intravenous Drug Self-Administration
Objective: To assess the reinforcing properties of a drug and the motivation of an animal to actively seek and consume it.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug delivery pump, and a tethering system for intravenous drug administration.
Procedure:
-
Surgery: Animals (typically rats or mice) are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal for connection to the infusion pump.
-
Acquisition: Following a recovery period, animals are placed in the operant chambers. A press on the "active" lever results in the delivery of a drug infusion (e.g., cocaine, nicotine) and the presentation of a conditioned stimulus (e.g., a light and/or tone). A press on the "inactive" lever has no programmed consequence. Sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
Maintenance: Once stable responding is established, the effects of a potential therapeutic agent (e.g., an M1 PAM or Naltrexone) can be assessed by administering it prior to the self-administration session.
-
Data Analysis: The primary dependent measure is the number of infusions earned (active lever presses). A reduction in infusions following treatment with a test compound suggests a decrease in the reinforcing efficacy of the drug.
Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of a drug by pairing its effects with a distinct environmental context.
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, animals receive alternating injections of the drug and a vehicle control. Following the drug injection, they are confined to one of the outer chambers. Following the vehicle injection, they are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, animals are placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties. A decrease suggests a conditioned place aversion. The effect of a therapeutic agent can be tested by administering it before the drug during the conditioning phase or before the test phase.
Reinstatement of Drug-Seeking (Relapse Model)
Objective: To model relapse to drug-seeking behavior after a period of abstinence.
Procedure:
-
Self-Administration and Extinction: Animals are first trained to self-administer a drug as described above. Following stable responding, the drug is withheld, and lever pressing no longer results in an infusion (extinction). Extinction sessions continue until responding on the active lever decreases to a low level.
-
Reinstatement Test: Once extinction criteria are met, relapse to drug-seeking is triggered by one of the following:
-
Drug-Primed Reinstatement: A non-contingent, small injection of the drug that was previously self-administered.
-
Cue-Induced Reinstatement: Presentation of the conditioned stimuli (light and tone) that were previously paired with drug delivery.
-
Stress-Induced Reinstatement: Exposure to a mild stressor (e.g., footshock).
-
-
Data Analysis: A significant increase in responding on the previously active lever during the reinstatement test is interpreted as a relapse to drug-seeking behavior. The efficacy of a therapeutic agent is assessed by its ability to block or attenuate this reinstatement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for M1 PAMs in addiction and a typical experimental workflow for preclinical evaluation.
Caption: Proposed mechanism of M1 PAMs in modulating neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addiction: A preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Adolescent Cannabinoid Self-Administration in Rats on Addiction-Related Behaviors and Working Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 7. Impact of the Aversive Effects of Drugs on Their Use and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative Efficacy of Mindfulness-Based Relapse Prevention, Standard Relapse Prevention, and Treatment as Usual for Substance Use Disorders: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relapse situations and self-efficacy: an integrative model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of (R)-VU 6008667: A Comparative Guide for M1 Muscarinic Receptor Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), (R)-VU 6008667 (also known as VU0486846), with other notable M1 PAMs. This analysis, supported by experimental data and detailed methodologies, aims to objectively assess the translational potential of these findings.
The M1 muscarinic acetylcholine receptor is a promising therapeutic target for cognitive enhancement in neurodegenerative and psychiatric disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators offer a nuanced approach to enhancing M1 receptor function by potentiating the effects of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor. This can lead to a more physiologically relevant modulation and potentially a better safety profile. This guide focuses on this compound and compares its in vitro properties with other key M1 PAMs: MK-7622, PF-06764427, and the early exemplar, BQCA.
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound and comparator M1 PAMs. These data are crucial for understanding their potency, efficacy, and selectivity, which are key determinants of their therapeutic potential.
Table 1: M1 PAM Activity and Agonist Profile
| Compound | M1 PAM EC50 (nM) | Maximal Potentiation (% of ACh Max) | M1 Agonist EC50 (nM) | Maximal Agonist Effect (% of ACh Max) |
| This compound (VU0486846) | 310[1] | 85%[1] | 4500[1] | 29% (high expression cells)[1] |
| MK-7622 | 16[2] | Not Reported | 2930[2] | ~80-90% |
| PF-06764427 | 30[2] | Not Reported | 610[2] | ~90-100% |
| BQCA | 845 | Not Reported | >10,000 | <10% |
Table 2: Muscarinic Receptor Subtype Selectivity
| Compound | M1 Activity | M2 Activity | M3 Activity | M4 Activity | M5 Activity |
| This compound (VU0486846) | Potent PAM[1] | No activity observed[1] | No activity observed[1] | No activity observed[1] | No activity observed[1] |
| MK-7622 | Potent PAM | No potentiation or agonism observed[3] | No potentiation or agonism observed[3] | No potentiation or agonism observed[3] | Not Reported |
| PF-06764427 | Potent PAM | Not Reported | Not Reported | Not Reported | Not Reported |
| BQCA | Potent PAM | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and the general workflow for the key in vitro assays used to characterize these compounds.
M1 receptor signaling cascade initiated by acetylcholine and modulated by a PAM.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (R)-VU 6008667
For Immediate Reference: Treat all (R)-VU 6008667 waste as hazardous, halogenated organic waste. Adherence to your institution's specific environmental health and safety (EHS) protocols is mandatory.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Due to its chemical properties and potential hazards, proper disposal is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles with side shields, a laboratory coat, and chemical-resistant gloves.[1] All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Emergency Equipment: An accessible and operational safety shower and eyewash station are required in the immediate vicinity of handling.[1]
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid organic compounds. Any materials used to clean up a spill of this compound must also be disposed of as hazardous waste.[3]
Hazard Classification and Data Summary
| Hazard Classification | GHS Statements | Recommended PPE | Storage Conditions | Incompatible Materials |
| Acute Oral Toxicity (Category 4)[1] | H302: Harmful if swallowed[1] | Safety goggles, protective gloves, lab coat, suitable respirator[1] | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container[1] | Strong oxidizing agents, strong acids, strong bases |
| Acute and Chronic Aquatic Toxicity (Category 1)[1] | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
Proper segregation is the most critical step to ensure safe and compliant disposal. Due to the presence of chlorine and fluorine in its structure, this compound must be disposed of as halogenated organic waste .[1][2]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]
-
Critical: Do not mix this waste with non-halogenated organic waste, as this can lead to complex and costly disposal procedures.[1]
Collect all materials contaminated with this compound in the designated container. This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.[1]
Proper container selection and handling are mandated by safety regulations.[4]
-
Container Type: Use a container made of a material compatible with the chemical waste. Ensure it is in good condition, free from damage, and has a secure, leak-proof closure.[4][5]
-
Labeling: The container must be accurately and clearly labeled with "Halogenated Organic Waste" and a list of its contents. Maintain a log of the waste added to the container.[1][6]
-
Storage: Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[5][7] The container must remain closed except when adding waste.[3][7]
Containers that previously held this compound are still considered hazardous.
-
Action: Triple-rinse the "empty" container with a suitable solvent (e.g., ethanol (B145695) or acetone).[1][3]
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.[1]
-
Final Disposal: After triple-rinsing, the container can typically be discarded as regular laboratory glassware or plasticware. Deface any original labels before disposal.[3]
Hazardous waste must be handled by certified professionals.
-
Action: Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor.[1][8]
-
Prohibition: Never pour this compound or its solutions down the drain.[2][7] Evaporation in a fume hood is also not an acceptable method of disposal.[3]
Diagrams and Workflows
The following diagram illustrates the decision-making and action process for proper disposal.
Caption: Workflow for the safe disposal of this compound waste.
This diagram outlines the critical segregation step.
Caption: Decision logic for segregating halogenated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
Safeguarding Research: Essential Protocols for Handling (R)-VU 6008667
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
In the absence of a specific Safety Data Sheet (SDS) for the novel M5 negative allosteric modulator (R)-VU 6008667, a conservative approach to handling is imperative. This document provides essential safety and logistical information, including operational and disposal plans, based on best practices for managing potent, pharmacologically active research compounds. All personnel must treat this compound as a hazardous substance due to its biological activity and the current lack of comprehensive toxicological data.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE for laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety goggles.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeve covers. | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other certified ventilated enclosure.- Standard lab coat.- Chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but splashes and direct skin contact remain a significant hazard. |
| General Laboratory Operations | - Lab coat.- Safety glasses with side shields.- Nitrile gloves.- Closed-toe shoes and long pants. | Minimum required PPE to protect against incidental contact and minor spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation and Pre-Handling:
-
Conduct a pre-work hazard assessment for the specific procedure.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Assemble all necessary equipment and reagents.
-
Prepare a designated spill kit appropriate for handling potent compounds.
-
-
Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure complete protection before handling the compound.
-
-
Compound Handling:
-
Perform all manipulations of this compound, especially weighing and preparing stock solutions, within a chemical fume hood.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Employ careful techniques to avoid generating dust or aerosols.
-
-
Decontamination and Doffing PPE:
-
Decontaminate all equipment and surfaces that have come into contact with the compound.
-
Remove PPE in the prescribed order to prevent self-contamination.
-
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, pipette tips, and vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and certified hazardous waste management company.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Logical workflow for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
